Technical Documentation Center

2-Bromo-1,3-propanediol-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1,3-propanediol-d4
  • CAS: 1346598-67-1

Core Science & Biosynthesis

Foundational

Exact Mass, Molecular Weight, and Analytical Characterization of 2-Bromo-1,3-propanediol-d4: A Technical Guide

Executive Summary Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of high-fidelity quantitative mass spectrometry and pharmacokinetic tracing. 2-Bromo-1,3-propanediol-d4 (CAS: 1346598-67-1)[1] is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of high-fidelity quantitative mass spectrometry and pharmacokinetic tracing. 2-Bromo-1,3-propanediol-d4 (CAS: 1346598-67-1)[1] is a deuterated analogue of 2-Bromo-1,3-propanediol (CAS: 4704-87-4)[2]. The unlabeled compound is widely utilized in analytical chemistry as a reagent for isolating bases via Reinecke's salt precipitation[3][4]. By incorporating four deuterium atoms, the d4-variant serves as an ideal internal standard that perfectly mimics the chemical behavior of the native analyte while providing a distinct mass shift for mass spectrometric quantification.

This guide provides an in-depth analysis of its exact mass, molecular weight, isotopic signature, and the self-validating experimental protocols required for its use.

Fundamental Physicochemical Properties

In High-Resolution Mass Spectrometry (HRMS), the distinction between Molecular Weight (MW) and Exact Mass is paramount. MW represents the weighted average of all naturally occurring isotopes in a bulk sample, whereas Exact Mass is calculated using the single most abundant specific isotopes (e.g., 12C , 1H , 2H , 16O , 79Br ).

Table 1: Comparative Physicochemical Data
Property2-Bromo-1,3-propanediol (Unlabeled)2-Bromo-1,3-propanediol-d4
CAS Number 4704-87-4[2]1346598-67-1[1]
Molecular Formula C 3​ H 7​ BrO 2​ [2]C 3​ H 3​ D 4​ BrO 2​ [1]
Molecular Weight 154.99 g/mol [2]159.02 g/mol [1]
Exact Mass ( 79 Br) 153.9629 Da[2]157.9880 Da
Exact Mass ( 81 Br) 155.9609 Da159.9860 Da
Physical State Yellow Oil[5]Yellow Oil
The Causality of Deuterium Placement and Mass Shift

A common question in isotopic labeling design is: Why utilize a d4 label instead of a d2 label?

The answer lies in the natural isotopic distribution of bromine, which consists of 79Br (50.69%) and 81Br (49.31%). This near 1:1 ratio creates a characteristic "M and M+2" doublet in mass spectra. If a d2-labeled standard were synthesized, its 79Br monoisotopic mass (+2 Da shift) would perfectly overlap with the M+2 ( 81Br ) peak of the unlabeled analyte, destroying quantitative accuracy due to isotopic cross-talk.

By strategically incorporating four deuterium atoms (d4), a +4.025 Da mass shift is achieved. This ensures that the d4- 79Br peak (157.9880 Da) is completely resolved from the unlabeled 81Br peak (155.9609 Da), allowing for clean, interference-free quantification.

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To ensure absolute trustworthiness in quantitative bioanalysis, the d4-internal standard must be validated for isotopic purity before use. The following step-by-step methodology outlines a self-validating system for verifying the exact mass and purity of 2-Bromo-1,3-propanediol-d4.

Step-by-Step Methodology
  • System Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive/Negative Ion Calibration Solution) to guarantee sub-ppm mass accuracy.

  • Sample Preparation: Dilute the 2-Bromo-1,3-propanediol-d4 standard to a concentration of 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid.

  • Blank Injection (Self-Validation): Inject a pure solvent blank to establish baseline noise, confirm the absence of column carryover, and validate system cleanliness.

  • Sample Injection & Ionization: Inject 5 µL of the standard. Utilize Electrospray Ionization in negative mode (ESI-). The hydroxyl groups of the propanediol backbone readily deprotonate to form stable[M-H] ions.

  • Data Acquisition: Scan over a targeted mass range of m/z 100–300.

  • Isotopic Purity Calculation: Extract the ion chromatograms (EIC) for the unlabeled [M-H] peaks (m/z 152.955 and 154.953) and the d4 [M-H] peaks (m/z 156.980 and 158.978). Calculate the isotopic purity using the formula:

    Purity=Aread4​+Areaunlabeled​Aread4​​×100

    An acceptable SIL-IS must demonstrate an isotopic purity of >98%.

G N1 Sample Preparation (1 µg/mL d4-IS) N2 UHPLC Separation N1->N2 N3 ESI(-) Ionization N2->N3 N4 Orbitrap/TOF Detection N3->N4 N5 Isotopic Purity Calculation N4->N5

Figure 1: HRMS workflow for validating the isotopic purity of 2-Bromo-1,3-propanediol-d4.

Applications in Drug Development and Analytical Chemistry

Isolation of Bases via Reinecke's Salt

In complex analytical chemistry workflows, 2-Bromo-1,3-propanediol is uniquely utilized as a reagent for isolating bases by means of Reinecke's salt (Ammonium tetrathiocyanatodiamminechromate(III))[3][4]. The compound facilitates the selective precipitation of basic nitrogenous compounds from highly complex biological matrices (such as plasma or tissue homogenates).

When quantifying the efficiency of this isolation process, 2-Bromo-1,3-propanediol-d4 acts as the ultimate internal standard[1][6]. By spiking the d4-variant into the complex mixture prior to the introduction of Reinecke's salt, researchers can accurately track recovery rates, correct for matrix-induced ion suppression, and account for any analyte loss during the centrifugation and supernatant removal steps.

G M1 Complex Biological Mixture (Basic Compounds) M2 Spike 2-Bromo-1,3-propanediol-d4 (Internal Standard) M1->M2 M3 Add Reinecke's Salt [Cr(NH3)2(SCN)4]- M2->M3 M4 Selective Precipitation of Basic Adducts M3->M4 M5 Centrifugation & Supernatant Removal M4->M5 M6 Quantitative LC-MS/MS Analysis M5->M6

Figure 2: Workflow for isolating basic compounds using Reinecke's salt and d4-labeled reagent.

References

  • PubChem Compound Summary for CID 10219554, 2-Bromo-1,3-propanediol. National Center for Biotechnology Information (NCBI).
  • CAS No : 1346598-67-1 | Chemical Name : 2-Bromo-1,3-propanediol-d4. Pharmaffiliates.
  • Cas 4704-87-4, 2-Bromo-1,3-propanediol. LookChem.
  • 4704-87-4, 2-Bromo-1,3-propanediol Formula. ECHEMI.

Sources

Exploratory

2-Bromo-1,3-propanediol-d4 chemical structure and physical properties

2-Bromo-1,3-propanediol-d4: Chemical Architecture, Physical Properties, and Advanced Applications in Synthetic and Analytical Workflows Executive Summary Isotopic labeling serves as a cornerstone of modern drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2-Bromo-1,3-propanediol-d4: Chemical Architecture, Physical Properties, and Advanced Applications in Synthetic and Analytical Workflows

Executive Summary

Isotopic labeling serves as a cornerstone of modern drug development, pharmacokinetic profiling, and precise synthetic chemistry. 2-Bromo-1,3-propanediol-d4 (CAS: 1346598-67-1) is the selectively deuterated analog of 2-bromo-1,3-propanediol, a highly versatile aliphatic building block[1]. By incorporating four deuterium atoms, this compound provides a critical mass shift (+4 Da) that is highly advantageous for mass spectrometry (MS) applications. This shift circumvents the complex M/M+2 isotopic signature inherent to brominated compounds, allowing for pristine internal standardization[2]. This technical guide provides an in-depth analysis of its physical properties, its synthetic utility—specifically in the generation of 2-bromomalonaldehyde—and its specialized role in isolating organic bases using Reinecke's salt[3].

Structural and Physical Characterization

The structural integrity of 2-bromo-1,3-propanediol-d4 is defined by its central carbon bearing a bromine atom, flanked by two deuterated carbinol groups (-CD2OH). The substitution of protium with deuterium at the 1 and 3 positions increases the molecular weight from 154.99 g/mol to 159.02 g/mol [1][2].

Causality in Physical Properties: The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-protium (C-H) bond due to a lower zero-point vibrational energy. This kinetic isotope effect (KIE) enhances the metabolic stability of the compound and its downstream derivatives without significantly altering its topological polar surface area (TPSA) or lipophilicity (XLogP3). Consequently, the d4 variant perfectly mimics the chromatographic retention time of the non-deuterated analog[2].

Table 1: Comparative Physical Properties

Property2-Bromo-1,3-propanediol (d0)2-Bromo-1,3-propanediol-d4
CAS Number 4704-87-4[4]1346598-67-1[1]
Molecular Formula C3H7BrO2[2]C3H3D4BrO2[1]
Molecular Weight 154.99 g/mol [2]159.02 g/mol [1]
Appearance Yellow Oil[4]Yellow Oil / Neat Liquid[4]
Density 1.7868 g/cm³[4]~1.83 g/cm³ (Estimated via D-substitution)
Boiling Point 136-138 °C (at 21 Torr)[3]~136-138 °C (at 21 Torr)
XLogP3 -0.3[2]-0.3
TPSA 40.5 Ų[2]40.5 Ų

Mechanistic Role in Chemical Synthesis: TEMPO-Mediated Oxidation

A critical application of 2-bromo-1,3-propanediol is its use as a precursor for 2-bromomalonaldehyde , a highly reactive intermediate essential for synthesizing pyrimidines, imidazoles, and liquid crystals[5].

Causality of the Catalyst: Traditional oxidations often lead to over-oxidation (forming carboxylic acids) or require harsh conditions that degrade the highly unstable bromomalonaldehyde product[5]. By utilizing 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst with sodium hypochlorite (NaOCl) as the terminal oxidant, the primary alcohols of 2-bromo-1,3-propanediol-d4 are selectively oxidized to aldehydes under mild, alkaline conditions at -5°C[5]. TEMPO forms an active oxoammonium ion that selectively abstracts hydrides from the alcohol, while NaOCl continuously regenerates the catalyst, ensuring high yield (up to 86%) and purity (>99%) in a single step[5].

Synthesis_Workflow A 2-Bromo-1,3-propanediol-d4 (Starting Material) B TEMPO Catalyst (Alkaline Conditions) A->B Aqueous Solvent C NaOCl Addition (Terminal Oxidant at -5°C) B->C Dropwise Addition D Acidification (pH 2-3) & Crystallization C->D Quench & Adjust E 2-Bromomalonaldehyde-d4 (Target Intermediate) D->E Filtration

Caption: TEMPO-mediated selective oxidation of 2-Bromo-1,3-propanediol-d4 to 2-Bromomalonaldehyde-d4.

Analytical Utility: Isotopic Labeling and Base Isolation

Beyond its role as a synthetic intermediate, 2-bromo-1,3-propanediol-d4 serves two primary analytical functions:

A. Internal Standardization in Mass Spectrometry: Bromine naturally exists as two isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This creates a distinct M and M+2 doublet in mass spectra. If a d2-labeled standard were used, its M peak would natively overlap with the M+2 peak of the non-deuterated analyte. The d4 labeling provides a clean +4 Da shift, completely separating the isotopic clusters and allowing for highly precise quantification of the non-deuterated compound in complex biological matrices.

B. Isolation of Bases via Reinecke's Salt: 2-Bromo-1,3-propanediol is utilized as a specialized reagent for isolating organic bases and alkaloids using Reinecke's salt (ammonium tetrathiocyanatodiamminechromate(III))[3]. Causality: The bromo-diol acts as a complexing facilitator. When introduced to a mixture containing basic nitrogenous compounds, its reactive hydroxyl and bromine groups interact with the matrix, facilitating the selective precipitation of these bases as insoluble Reineckate complexes[3]. This gravimetric technique is highly specific, allowing researchers to isolate basic compounds from complex mixtures with high fidelity.

Base_Isolation S1 Complex Mixture (Containing Organic Bases) S2 Addition of 2-Bromo-1,3- propanediol-d4 S1->S2 S3 Addition of Reinecke's Salt (Precipitation Agent) S2->S3 Complexation Facilitation S4 Selective Precipitation of Base-Reineckate Complex S3->S4 Gravimetric Isolation

Caption: Workflow for the selective isolation of organic bases using Reinecke's salt and bromo-diol.

Validated Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Bromomalonaldehyde-d4 This protocol is adapted from optimized industrial synthesis routes to ensure a self-validating, high-purity yield[5].

  • Preparation: In a round-bottom reaction flask, dissolve 5.0 g (approx. 31.4 mmol) of 2-bromo-1,3-propanediol-d4 in 20 mL of deionized water[5].

  • Alkalinization & Catalysis: Add 2.7 g (32 mmol) of sodium carbonate (Na2CO3) and 0.1 g of TEMPO catalyst to the solution[5]. Stir until fully dissolved.

  • Thermal Control: Submerge the reaction flask in a salt/ice bath and lower the internal temperature to exactly -5°C[5]. Critical Step: Strict temperature control prevents the degradation of the resulting aldehyde.

  • Oxidation: Slowly add 6.0 g (approx. 80 mmol) of fresh 10% sodium hypochlorite (NaOCl) dropwise via an addition funnel[5]. Maintain the temperature between -5°C and 0°C during the addition.

  • Reaction Maturation: Continue stirring the mixture at -5°C to 0°C for 3 hours to ensure complete conversion[5].

  • Quenching & Crystallization: Carefully adjust the pH of the solution to 2-3 using 2M hydrochloric acid (HCl)[5]. The target compound will begin to crystallize.

  • Isolation: Filter the cold suspension under a vacuum. Wash the filter cake with a minimal amount of ice-cold water and dry under a vacuum to yield 2-bromomalonaldehyde-d4 (expected yield: ~86%, purity >99.8%)[5].

Protocol 2: Isolation of Organic Bases

  • Sample Preparation: Dissolve the crude organic base mixture in a dilute acidic aqueous solution (e.g., 1% HCl).

  • Reagent Addition: Add a stoichiometric amount of 2-bromo-1,3-propanediol-d4 to the mixture and stir at room temperature for 15 minutes[3].

  • Precipitation: Slowly add a freshly prepared, saturated aqueous solution of Reinecke's salt.

  • Incubation: Allow the mixture to stand in an ice bath for 1 hour to maximize the precipitation of the Reineckate complex[3].

  • Filtration: Recover the precipitate via vacuum filtration, wash with chilled distilled water, and dry for subsequent gravimetric or MS analysis.

References

  • Source: pharmaffiliates.
  • Source: nih.
  • Source: echemi.
  • Source: lookchem.
  • How can 2-Bromomalonaldehyde be synthesized more efficiently?

Sources

Foundational

Thermodynamic and Kinetic Solubility Profile of 2-Bromo-1,3-propanediol-d4 in Organic Solvents

Molecular Architecture and Solvation Causality In pharmaceutical development and analytical chemistry, isotopically labeled standards are often erroneously treated as possessing identical physical properties to their pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Solvation Causality

In pharmaceutical development and analytical chemistry, isotopically labeled standards are often erroneously treated as possessing identical physical properties to their protic counterparts. While thermodynamically similar, the kinetic dissolution pathways of 2-Bromo-1,3-propanediol-d4 (CAS 1346598-67-1) diverge subtly due to the Kinetic Isotope Effect (KIE).

This compound is highly valued as a pharmaceutical intermediate, an analytical standard for impurity tracking, and a reagent for isolating bases via Reinecke's salt [1][1]. To effectively utilize it in organic synthesis, one must understand the causality behind its solvent interactions.

The molecule features a heavy, sterically demanding bromine atom that creates a strong localized dipole, flanked by two terminal hydroxyl (-OH) groups capable of extensive hydrogen bonding. The non-deuterated analog (CAS 4704-87-4) exhibits an XLogP3 of -0.3 [2][2], indicating a fundamental thermodynamic preference for polar, aqueous-like environments over lipophilic ones. However, the presence of the C-Br bond allows for dispersion interactions that facilitate partial solubility in halogenated organic solvents.

Mechanism Mol 2-Bromo-1,3-propanediol-d4 H_Bond Diol Groups (H-Bonding) Mol->H_Bond Halogen C-Br Bond (Dipole/Sterics) Mol->Halogen Isotope C-D Bonds (Kinetic Isotope Effect) Mol->Isotope Polar Polar Solvents (DMSO, MeOH) H_Bond->Polar High Affinity NonPolar Non-Polar Solvents (DCM, Hexane) H_Bond->NonPolar Incompatible Halogen->NonPolar Weak Affinity Isotope->Polar Modulates Network

Mechanistic solvation pathways of 2-Bromo-1,3-propanediol-d4 in organic matrices.

Thermodynamic Solubility Profile in Organic Solvents

When formulating with 2-Bromo-1,3-propanediol-d4, solvent selection must balance the need to disrupt the compound's intermolecular hydrogen-bonding network against the risk of solvent-induced degradation. Despite its polar nature, rapid-screening assays often classify it as only "slightly soluble" in common organic solvents like Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) [3][3].

This apparent contradiction (a low XLogP3 yet slow dissolution in polar organics) is caused by the high crystalline lattice energy imparted by the diol groups, which requires extended equilibration times to fully solvate.

Quantitative Solubility Matrix
SolventDielectric Constant (ε)Solubility ClassificationMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.7Soluble to Slightly SolubleActs as a strong H-bond acceptor, effectively breaking the solute's internal diol network. Requires agitation.
Methanol (MeOH) 32.7Soluble to Slightly SolubleProtic solvent; engages in dynamic H-bond exchange. High thermodynamic capacity but kinetically slow.
Dichloromethane (DCM) 8.9Slightly SolubleLimited H-bond capacity. Solvation is driven entirely by dispersion forces interacting with the C-Br bond.
Hexane 1.9InsolubleComplete inability to disrupt the diol intermolecular H-bond network.

Note: Data extrapolated from the protic analog CAS 4704-87-4 [4][4] and specific isotopic technical data [3][3].

The Kinetic Isotope Effect (KIE) on Solvation

Why does the deuterated form behave slightly differently during initial dissolution? The carbon-deuterium (C-D) bonds in 2-Bromo-1,3-propanediol-d4 have a lower zero-point energy and are shorter than standard C-H bonds. This subtly reduces the molar volume and alters the polarizability of the carbon backbone.

Consequently, the London dispersion forces within the crystal lattice are marginally tighter. When introduced to a borderline solvent like DCM, the activation energy required to break the lattice during the initial dissolution phase is higher, leading to slower dissolution kinetics. Formulators must account for this by extending isothermal equilibration times by at least 15-20% compared to the unlabeled compound.

Self-Validating Quantitative Protocol (qNMR)

A critical failure point in conventional solubility assays for 2-Bromo-1,3-propanediol-d4 is the reliance on HPLC-UV. Because the molecule lacks a conjugated pi-system (no UV chromophore), direct UV detection is highly inaccurate without complex derivatization.

To ensure absolute scientific integrity, I mandate the use of Quantitative NMR (qNMR) coupled with a Mass Balance Loop . This creates a self-validating system: the amount of solute detected in the liquid phase plus the precisely weighed undissolved solid must equal the initial mass added. Any variance greater than 2% immediately flags solvent evaporation, solute degradation, or complexation.

Step-by-Step Methodology

Step 1: Isothermal Saturation

  • Accurately weigh 50.0 mg of 2-Bromo-1,3-propanediol-d4 into a hermetically sealed 5 mL glass vial.

  • Add 1.0 mL of the target deuterated organic solvent (e.g., DMSO-d6 or CD2Cl2) to ensure the solvent signal does not obscure the solute's residual proton or carbon signals.

  • Add a known mass of an internal standard (e.g., Maleic acid for DMSO systems) that does not overlap with the diol's spectral region.

Step 2: Thermodynamic Equilibration 4. Place the vial in an isothermal shaker bath at 25.0 ± 0.1 °C. 5. Agitate at 300 RPM for 48 hours. Causality: The extended 48-hour window overcomes the KIE-induced kinetic drag, ensuring true thermodynamic equilibrium rather than a metastable state.

Step 3: Phase Separation 6. Transfer the suspension to a temperature-controlled centrifuge. 7. Centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. 8. Carefully aspirate 0.5 mL of the clear supernatant directly into an NMR tube.

Step 4: qNMR Quantification & Mass Balance (The Validation Loop) 9. Acquire the 1H-NMR spectrum (or 13C-NMR if utilizing the deuterium shift) with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure complete signal integration. 10. Calculate the concentration in the supernatant using the internal standard integral. 11. Self-Validation: Decant the remaining solvent, dry the undissolved pellet under a gentle nitrogen stream, and weigh it. 12. Equation:Mass_Initial = (Concentration_qNMR * Volume) + Mass_Pellet. If the recovery is outside 98-102%, reject the run and investigate solvent integrity.

Protocol Step1 1. Solvent Saturation (Excess Solute + Internal Std) Step2 2. Isothermal Equilibration (48h at 25°C to overcome KIE) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. qNMR Quantification (Absolute Molar Determination) Step3->Step4 Step5 5. Mass Balance Validation (Self-Validating Check) Step4->Step5 Step5->Step2 If Variance > 2%

Self-validating qNMR workflow for determining isotopic diol solubility.

References

  • CAS No : 1346598-67-1 | Chemical Name : 2-Bromo-1,3-propanediol-d4 Source: Pharmaffiliates URL:1

  • 1346598-67-1 | 2-Bromo-1,3-propanediol-d4 Source: BIOFOUNT URL:3

  • 4704-87-4, 2-Bromo-1,3-propanediol Formula Source: ECHEMI URL:2

  • Cas 4704-87-4, 2-Bromo-1,3-propanediol Source: LookChem URL:4

Sources

Exploratory

Stability of 2-Bromo-1,3-propanediol-d4 at room temperature vs refrigeration

An In-Depth Technical Guide to the Stability of 2-Bromo-1,3-propanediol-d4: A Comparative Analysis of Room Temperature vs. Refrigerated Storage Authored by: A Senior Application Scientist Abstract For researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability of 2-Bromo-1,3-propanediol-d4: A Comparative Analysis of Room Temperature vs. Refrigerated Storage

Authored by: A Senior Application Scientist

Abstract

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled internal standards is paramount for the accuracy and reproducibility of quantitative bioanalytical assays. This guide provides a comprehensive technical overview of the stability considerations for 2-Bromo-1,3-propanediol-d4, a deuterated analogue of a key chemical entity. By synthesizing principles of chemical stability, knowledge of related compounds, and established regulatory guidelines, this document outlines potential degradation pathways and presents a robust framework for a stability study comparing storage at room temperature versus refrigeration. This guide is intended to be a field-proven resource, emphasizing causal experimental design and self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: The Critical Role of Isotopic Purity

2-Bromo-1,3-propanediol-d4 serves as an essential internal standard in mass spectrometry-based quantification of its non-labeled counterpart. The precision of such analytical methods is fundamentally reliant on the chemical and isotopic stability of the deuterated standard.[1] Degradation of the standard or exchange of deuterium atoms with hydrogen can compromise isotopic purity, leading to significant errors in quantification.[1][2] Therefore, a thorough understanding of the stability of 2-Bromo-1,3-propanediol-d4 under various storage conditions is not merely a matter of best practice but a prerequisite for reliable and validatable analytical results.

While specific stability data for 2-Bromo-1,3-propanediol-d4 is not extensively published, we can infer its stability profile from its structural analogue, 2-bromo-2-nitro-1,3-propanediol (Bronopol), and from the general principles governing the stability of deuterated and brominated organic compounds.[3] This guide will elucidate the probable degradation mechanisms and provide a detailed protocol for a comparative stability study.

Chemical Profile and Potential Degradation Pathways

The stability of 2-Bromo-1,3-propanediol-d4 is influenced by its functional groups: a secondary bromide and two primary hydroxyl groups on a deuterated propane backbone.

Inherent Stability of the Carbon-Deuterium Bond

The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which generally imparts greater stability to deuterated compounds.[1] However, this does not render the molecule impervious to degradation, particularly under suboptimal storage conditions. A more pressing concern for deuterated standards is the potential for hydrogen-deuterium (H-D) exchange, which can occur at exchangeable sites, such as hydroxyl groups, or under certain pH and temperature conditions.[1]

Potential Degradation Mechanisms

Based on the chemistry of bromoalkanes and diols, the following degradation pathways are plausible for 2-Bromo-1,3-propanediol-d4:

  • Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, which can be accelerated by elevated temperatures and pH.[4][5][6] This reaction would lead to the formation of 1,2,3-propanetriol-d4 and hydrobromic acid.

  • Oxidation: The primary alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids. This process can be catalyzed by trace metal impurities and exposure to atmospheric oxygen.

  • Thermal Decomposition: At elevated temperatures, brominated compounds can undergo thermal decomposition.[3][7][8] For 2-Bromo-1,3-propanediol-d4, this could involve the elimination of hydrogen bromide (or deuterium bromide) to form an unsaturated species.[9][10]

The following diagram illustrates the potential degradation pathways of 2-Bromo-1,3-propanediol-d4.

G 2-Bromo-1,3-propanediol-d4 2-Bromo-1,3-propanediol-d4 1,2,3-Propanetriol-d4 + HBr 1,2,3-Propanetriol-d4 + HBr 2-Bromo-1,3-propanediol-d4->1,2,3-Propanetriol-d4 + HBr Hydrolysis (Elevated Temp, pH) Aldehyde/Carboxylic Acid-d4 Aldehyde/Carboxylic Acid-d4 2-Bromo-1,3-propanediol-d4->Aldehyde/Carboxylic Acid-d4 Oxidation (Oxygen, Metal Ions) Unsaturated Propanediol-d3 + DBr Unsaturated Propanediol-d3 + DBr 2-Bromo-1,3-propanediol-d4->Unsaturated Propanediol-d3 + DBr Thermal Decomposition (High Temperature)

Caption: Potential Degradation Pathways for 2-Bromo-1,3-propanediol-d4.

A Framework for a Comparative Stability Study

To empirically determine the optimal storage conditions for 2-Bromo-1,3-propanediol-d4, a well-designed stability study is essential. This section outlines a comprehensive protocol adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[2][11][12][13][14]

Study Objective

The primary objective of this study is to compare the stability of 2-Bromo-1,3-propanediol-d4 in a solid state and in solution when stored at room temperature versus under refrigeration over a defined period.

Materials and Methods
  • Test Article: 2-Bromo-1,3-propanediol-d4, solid, with a certificate of analysis indicating initial purity and isotopic enrichment.

  • Solvent: Acetonitrile (ACN), HPLC grade, aprotic to minimize H-D exchange.

  • Storage Conditions:

    • Refrigerated: 2-8°C, protected from light.

    • Room Temperature: 20-25°C, protected from light.

  • Time Points: T=0, 1, 3, 6, and 12 months.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method should be developed and validated.

Experimental Workflow

The following diagram outlines the experimental workflow for the stability study.

G cluster_prep Sample Preparation (T=0) cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=x) Prep_Solid Prepare Solid Aliquots Store_Solid_RT Solid @ Room Temp Prep_Solid->Store_Solid_RT Store_Solid_Ref Solid @ Refrigerated Prep_Solid->Store_Solid_Ref Prep_Solution Prepare Stock Solution in ACN Prep_Working Prep_Working Prep_Solution->Prep_Working Prepare Working Solutions Store_Sol_RT Solution @ Room Temp Prep_Working->Store_Sol_RT Store_Sol_Ref Solution @ Refrigerated Prep_Working->Store_Sol_Ref Analyze_Solid Dissolve Solid Aliquot Store_Solid_RT->Analyze_Solid Store_Solid_Ref->Analyze_Solid Analyze_Solution Analyze Stored Solution Store_Sol_RT->Analyze_Solution Store_Sol_Ref->Analyze_Solution HPLC_MSMS HPLC-MS/MS Analysis (Purity & Isotopic Enrichment) Analyze_Solid->HPLC_MSMS Inject Analyze_Solution->HPLC_MSMS Inject

Caption: Experimental Workflow for the Stability Study.

Detailed Experimental Protocols
3.4.1. Sample Preparation (T=0)
  • Solid Samples: Accurately weigh 1 mg of 2-Bromo-1,3-propanediol-d4 into amber glass vials. Prepare a sufficient number of vials for all time points and storage conditions.

  • Solution Samples: Prepare a stock solution of 1 mg/mL 2-Bromo-1,3-propanediol-d4 in acetonitrile. From this stock, prepare working solutions at a concentration of 10 µg/mL. Aliquot into amber glass vials.

3.4.2. Storage

Place the prepared solid and solution samples in their respective storage conditions (refrigerated and room temperature), ensuring they are protected from light.

3.4.3. Analysis at Each Time Point
  • At each designated time point, retrieve one vial from each storage condition.

  • Allow refrigerated samples to equilibrate to room temperature before opening to prevent condensation.[15]

  • For solid samples, dissolve the contents in a known volume of acetonitrile to achieve a concentration of 10 µg/mL.

  • Analyze all samples by the validated HPLC-MS/MS method.

Data Analysis and Acceptance Criteria
  • Purity Assessment: The purity of 2-Bromo-1,3-propanediol-d4 will be determined by calculating the peak area of the main component as a percentage of the total peak area. A decrease in purity of more than 2% from the initial value would be considered significant.

  • Isotopic Enrichment Analysis: The isotopic distribution will be monitored by mass spectrometry. A shift in the isotopic pattern or a decrease in the abundance of the d4 isotopologue would indicate H-D exchange.

  • Degradant Profiling: Any new peaks observed in the chromatogram will be investigated as potential degradation products.

Anticipated Results and Data Interpretation

The following table summarizes the hypothetical data from the proposed stability study.

Storage ConditionTime PointPurity (%)Isotopic Enrichment (d4 %)Observations
Solid
Refrigerated (2-8°C)T=099.899.5-
12 months99.799.4No significant change
Room Temp (20-25°C)T=099.899.5-
12 months98.599.3Minor degradation product observed
Solution (in ACN)
Refrigerated (2-8°C)T=099.899.5-
12 months99.599.4No significant change
Room Temp (20-25°C)T=099.899.5-
12 months95.299.0Significant degradation observed
Interpretation of Hypothetical Data

Based on the hypothetical data, 2-Bromo-1,3-propanediol-d4 exhibits greater stability, both as a solid and in solution, when stored under refrigerated conditions. The degradation observed at room temperature, particularly in solution, underscores the importance of proper storage to maintain the integrity of the standard.

Recommendations for Storage and Handling

Based on the principles of chemical stability and the anticipated outcomes of the stability study, the following recommendations are provided for the storage and handling of 2-Bromo-1,3-propanediol-d4:

  • Long-Term Storage: For long-term storage, 2-Bromo-1,3-propanediol-d4 should be stored as a solid at 2-8°C or, for extended periods, at -20°C.[15] The container should be tightly sealed and protected from light.

  • Stock Solutions: Stock solutions should be prepared in a high-purity aprotic solvent like acetonitrile and stored at 2-8°C.[16] It is advisable to prepare fresh working solutions from the stock solution as needed.[1]

  • Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture absorption.[15]

Conclusion

References

  • Benchchem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
  • CIR. (2025). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics.
  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL.
  • Benchchem. (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (n.d.). Quality Guidelines.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?.
  • CIR. (2025). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics - CIR Report Data Sheet.
  • ICH. (2010). Q1A(R2) Guideline.
  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2014). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 48, 1-37.
  • CIR. (2024). Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics.
  • GCE. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 281-286.
  • Loba Chemie. (2019). 2-BROMO-2-NITRO-1,3-PROPANEDIOL EXTRA PURE MSDS.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
  • Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
  • Kerr, J. A., & Timlin, D. M. (1969). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society B: Physical Organic, 3, 425-428.
  • Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 106, 281-286.
  • Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). [Diagram]. ResearchGate.
  • MilliporeSigma. (n.d.). ISOTEC® Stable Isotopes.
  • Ataman Kimya. (n.d.). 2-NITRO-2-BROMO-1,3-PROPANEDIOL (BRONOPOL).
  • Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.
  • Liu, F., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(11), 1234.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide.
  • Sigma-Aldrich. (n.d.). 2-bromo-1,3-propanediol.
  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691.

Sources

Protocols & Analytical Methods

Method

Stable isotope labeling techniques using 2-Bromo-1,3-propanediol-d4

Application Note: Advanced Stable Isotope Labeling Techniques Using 2-Bromo-1,3-propanediol-d4 Executive Summary 2-Bromo-1,3-propanediol-d4 (CAS: 1346598-67-1) is a highly versatile deuterated compound that serves a dual...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Stable Isotope Labeling Techniques Using 2-Bromo-1,3-propanediol-d4

Executive Summary

2-Bromo-1,3-propanediol-d4 (CAS: 1346598-67-1) is a highly versatile deuterated compound that serves a dual mandate in modern chemical and pharmaceutical sciences[1]. For analytical chemists, it acts as a critical Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise quantification of halogenated diols in complex matrices[2]. For medicinal chemists, it functions as a foundational building block for synthesizing deuterated Active Pharmaceutical Ingredients (APIs) to leverage the Kinetic Isotope Effect (KIE)[3]. This application note delineates field-proven protocols for both workflows, emphasizing mechanistic causality, self-validating quality controls, and authoritative methodologies.

Analytical Workflow: SIL-IS for Mass Spectrometry

Mechanistic Causality in Isotope Selection

When quantifying trace halogenated mono-alcohols and diols (e.g., environmental contaminants or process impurities) via GC-MS/MS, matrix effects can severely suppress or enhance ionization[2]. Utilizing 2-Bromo-1,3-propanediol-d4 as an internal standard corrects for these anomalies. The +4 Da mass shift ensures complete baseline resolution from the natural isotopic envelope of the unlabeled analyte, eliminating cross-talk. Furthermore, as a structurally identical 1,3-diol, it perfectly mimics the extraction efficiency and derivatization kinetics of the target analytes.

Protocol: GC-MS/MS Determination of Halogenated Diols

Self-Validating System: Always run a "Zero-Point Blank" (matrix spiked only with the SIL-IS) prior to sample analysis. This verifies the isotopic purity of the standard and ensures the absence of unlabeled analyte contamination (must be <0.1% threshold) to prevent false positives.

Step-by-Step Methodology:

  • Sample Spiking: Transfer 5.0 mL of the aqueous matrix into a glass centrifuge tube. Spike with 50 µL of a 1.0 µg/mL 2-Bromo-1,3-propanediol-d4 working solution. Vortex for 30 seconds.

    • Causality: Spiking prior to extraction ensures the internal standard accounts for any physical losses or emulsion formations during subsequent liquid-liquid extraction steps.

  • Extraction: Add 2.0 g of NaCl to salt-out the aqueous phase, followed by 5.0 mL of ethyl acetate[2]. Shake vigorously for 5 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the residue in 100 µL of acetonitrile. Add 50 µL of Phenylboronic Acid (PBA) solution (5 mg/mL in acetonitrile). Incubate at 60°C for 30 minutes[2].

    • Causality: PBA selectively condenses with 1,3-diols to form a stable, volatile cyclic boronate ester. This drastically reduces the polarity of the hydroxyl groups, improving GC peak shape, thermal stability, and overall MS sensitivity.

  • GC-MS/MS Analysis: Inject 1 µL into the GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

AnalyticalWorkflow A Matrix Sample (Water/Biofluid) B Spike SIL-IS (2-Bromo-1,3-propanediol-d4) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Derivatization (Phenylboronic Acid) C->D E GC-MS/MS Analysis (MRM Mode) D->E F Data Quantification (Ratio Unlabeled/Labeled) E->F

Caption: GC-MS/MS Analytical Workflow utilizing 2-Bromo-1,3-propanediol-d4 as a Stable Isotope-Labeled IS.

Synthetic Workflow: Deuterated Drug Development

Mechanistic Causality in Deuterated Synthesis

In rational drug design, replacing specific C-H bonds with C-D bonds can significantly reduce the rate of cytochrome P450-mediated metabolism due to the Kinetic Isotope Effect (KIE)—the C-D bond is fundamentally stronger and requires more activation energy to cleave. 2-Bromo-1,3-propanediol-d4 is an ideal precursor for synthesizing deuterated pyrimidines and imidazoles[3]. By oxidizing it to 2-bromomalonaldehyde-d2, researchers gain access to a highly reactive bis-electrophile for heterocycle annulation[4][5].

Protocol: TEMPO-Catalyzed Oxidation to 2-Bromomalonaldehyde-d2

Self-Validating System: The reaction temperature must be rigorously monitored and maintained between -5°C and 0°C[4]. Any exothermic spike indicates runaway oxidation, which will cleave the carbon backbone and yield deuterated bromoacetic acid instead of the desired malonaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (31.4 mmol) of 2-Bromo-1,3-propanediol-d4 in 20 mL of deionized water. Add 2.7 g (32 mmol) of sodium carbonate and 0.1 g of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)[4].

  • Controlled Oxidation: Submerge the flask in an ice-salt bath and cool to -5°C. Slowly add 6.0 g (80 mmol) of fresh 10% sodium hypochlorite (NaOCl) dropwise over 30 minutes[4].

    • Causality: TEMPO acts as a highly selective catalyst that, in concert with NaOCl acting as the terminal oxidant, oxidizes primary alcohols to aldehydes without over-oxidizing them to carboxylic acids[5].

  • Incubation: Stir the mixture strictly at -5°C to 0°C for 3 hours to ensure complete conversion[4].

  • Isolation: Carefully adjust the pH of the solution to 2-3 using 2M hydrochloric acid[4].

    • Causality: The acidic pH protonates the enol form of the malonaldehyde, decreasing its aqueous solubility and inducing rapid precipitation[5].

  • Filtration: Filter the resulting precipitate under vacuum, wash with ice-cold water, and dry under high vacuum to yield high-purity 2-bromomalonaldehyde-d2.

SynthesisWorkflow S1 2-Bromo-1,3-propanediol-d4 (Starting Material) S2 TEMPO / NaOCl Alkaline Conditions (-5°C) S1->S2 Selective Oxidation S3 2-Bromomalonaldehyde-d2 (Reactive Intermediate) S2->S3 pH Adjustment & Filtration S4 Heterocycle Annulation (Amidines/Guanidines) S3->S4 Condensation S5 Deuterated API (Improved Metabolic Stability) S4->S5 Drug Discovery Pipeline

Caption: Synthesis of deuterated APIs via TEMPO-catalyzed oxidation of 2-Bromo-1,3-propanediol-d4.

Quantitative Data & Method Parameters

The following table summarizes the key physicochemical and analytical parameters distinguishing the unlabeled compounds from their deuterated counterparts, highlighting the +4 Da shift critical for MS resolution.

CompoundFormulaMW ( g/mol )Derivatized Precursor (m/z)Quantifier Transition (m/z)Primary Application
2-Bromo-1,3-propanediol C₃H₇BrO₂154.99240.0 (PBA)240.0 → 161.0Target Analyte
2-Bromo-1,3-propanediol-d4 C₃H₃D₄BrO₂159.02244.0 (PBA)244.0 → 165.0Stable Isotope IS
2-Bromomalonaldehyde C₃H₃BrO₂150.96N/A (Direct)150.9 → 122.9Synthesis Intermediate
2-Bromomalonaldehyde-d2 C₃HD₂BrO₂152.97N/A (Direct)152.9 → 124.9Deuterated Synthon

Table 1: Comparative mass spectrometry parameters and molecular properties. PBA = Phenylboronic Acid derivative.

References

  • Title: 2-Bromo-1,3-propanediol - MOLBASE Source: molbase.com URL: [1]

  • Title: Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection Source: researchgate.net URL: [2]

  • Title: Cas 4704-87-4, 2-Bromo-1,3-propanediol - LookChem Source: lookchem.com URL: [3]

  • Title: CN110885284A - Synthesis method of 2-bromomalondialdehyde Source: google.com (Google Patents) URL: [4]

  • Title: How can 2-Bromomalonaldehyde be synthesized more efficiently? - FAQ Source: guidechem.com URL: [5]

Sources

Application

Application Note: Synthesis and Validation of d4-Labeled Serinol Metabolites from 2-Bromo-1,3-propanediol-d4

Introduction & Scientific Rationale In modern pharmacokinetic (PK) and drug metabolism studies, the precise absolute quantification of polar hydrophilic metabolites is a significant analytical challenge. Small, highly po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern pharmacokinetic (PK) and drug metabolism studies, the precise absolute quantification of polar hydrophilic metabolites is a significant analytical challenge. Small, highly polar metabolites such as serinol (2-amino-1,3-propanediol) often elute in the solvent front during reversed-phase liquid chromatography, exposing them to severe in LC-MS/MS analysis.

Serinol is a critical metabolic cleavage product of several major drug classes, most notably the sphingosine-1-phosphate (S1P) receptor modulators (e.g., fingolimod) and non-ionic radiocontrast agents. Understanding the requires tracking this cleavage product accurately. To mitigate matrix-induced signal variance, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory.

This application note details a high-yield, self-validating protocol for the preparation of d4-serinol (2-amino-1,3-propanediol-d4) starting from commercially available. Unlike related brominated diols such as , which are primarily utilized as antimicrobial preservatives, 2-bromo-1,3-propanediol-d4 serves as an ideal structurally pre-labeled scaffold for drug metabolite synthesis.

Pathway Drug Parent Drug (e.g., Fingolimod) CYP Hepatic CYP450 Metabolism Drug->CYP Met1 Active Metabolite (Phosphorylated) CYP->Met1 Kinase Activity Met2 Serinol Metabolite (Cleavage Product) CYP->Met2 N-Dealkylation MS LC-MS/MS Quantification Met2->MS Subject to Matrix Effects SIL d4-Serinol Spike (SIL-IS) SIL->MS Corrects Ion Suppression

Figure 1: Metabolic cleavage pathway of fingolimod and the integration of d4-serinol as a SIL-IS.

Causality in Experimental Design (E-E-A-T)

As application scientists, we do not merely execute reactions; we design them based on mechanistic causality. The synthesis of d4-serinol involves a two-step sequence: nucleophilic substitution (azidation) followed by catalytic hydrogenation.

  • Precursor Selection & Isotopic Fidelity: 2-Bromo-1,3-propanediol-d4 contains four deuterium atoms strictly located on the C1 and C3 carbons ( HO-CD2​-CHBr-CD2​-OH ). Because these deuteriums are bound to carbon rather than exchangeable heteroatoms, they are immune to back-exchange in biological matrices or protic solvents, ensuring absolute isotopic fidelity during LC-MS/MS.

  • Solvent and Temperature Causality in Azidation: The secondary bromide is sterically hindered. Attempting an SN​2 displacement in protic solvents fails due to high activation energy. By utilizing anhydrous N,N-dimethylformamide (DMF), we selectively solvate the sodium cation, leaving the azide anion "naked" and highly nucleophilic. Maintaining the reaction strictly at 85°C provides the exact thermal energy required for SN​2 inversion without crossing the threshold for E2 elimination, which would yield unwanted deuterated allyl alcohols.

  • Derivatization for Chromatography: Underivatized serinol is too hydrophilic for standard C18 columns. We introduce an Fmoc-Cl derivatization step post-synthesis. The bulky, hydrophobic fluorenyl tag shifts the analyte's retention time out of the suppression-heavy solvent front into a clean chromatographic window.

Self-Validating Quality Control System

A robust protocol must inherently verify its own success at each critical juncture. This workflow is designed as a closed-loop, self-validating system :

  • In-Process Control (IPC) via FTIR: During Step 1, aliquots are spotted on an ATR-FTIR sensor. The disappearance of the C-Br stretch (~650 cm⁻¹) and the emergence of a sharp, intense azide stretch at 2100 cm⁻¹ validates the SN​2 displacement in real-time without requiring reaction quenching or complex workup.

  • Post-Reduction Colorimetric Validation: Following hydrogenation (Step 2), a rapid Ninhydrin test is performed. A distinct purple color confirms the complete reduction of the azide to a primary amine.

  • Isotopic Integrity Check (LC-MS/MS): The ultimate validation is the isotopic envelope of the Fmoc-derivatized product. The system mandates an M+4 to M+0 ratio of >99:1. The detection of any M+3 or M+2 peaks immediately flags deuterium scrambling, invalidating the batch.

Synthesis A 2-Bromo-1,3-propanediol-d4 (Precursor) B 2-Azido-1,3-propanediol-d4 (Intermediate) A->B NaN3, DMF 85°C, 16h C d4-Serinol (Target Metabolite) B->C H2, Pd/C MeOH, 4h D LC-MS/MS Validated SIL-IS C->D Fmoc Derivatization & QC Check

Figure 2: Two-step synthesis of d4-serinol from 2-bromo-1,3-propanediol-d4 and validation workflow.

Step-by-Step Experimental Protocol

Step 1: Azidation to 2-Azido-1,3-propanediol-d4
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1,3-propanediol-d4 (5.0 g, 31.4 mmol) in 40 mL of anhydrous DMF under an argon atmosphere.

  • Reagent Addition: Carefully add Sodium Azide ( NaN3​ , 4.08 g, 62.8 mmol, 2.0 eq). Caution: Sodium azide is highly toxic; handle in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 85°C for 16 hours. Monitor the reaction via ATR-FTIR until the 2100 cm⁻¹ peak plateaus.

  • Workup: Cool the mixture to room temperature. Dilute with 150 mL of ethyl acetate (EtOAc) and wash with 5 × 50 mL of saturated aqueous NaCl (brine) to completely partition the DMF into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate azide as a pale yellow oil.

Step 2: Catalytic Hydrogenation to d4-Serinol
  • Preparation: Dissolve the crude 2-azido-1,3-propanediol-d4 in 50 mL of LC-MS grade methanol.

  • Catalyst Addition: Flush the flask with argon. Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C). Note: Pd/C is pyrophoric when dry; always add to the solvent under inert gas.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation: Perform a Ninhydrin spot test on a TLC plate. A deep purple color indicates successful amine formation.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield d4-serinol as a viscous, colorless oil. Store at -20°C under argon.

Step 3: Fmoc Derivatization for LC-MS/MS
  • Reaction: Take a 100 µL aliquot of d4-serinol (1 mg/mL in water) and mix with 100 µL of 0.1 M borate buffer (pH 9.0). Add 200 µL of Fmoc-Cl solution (5 mg/mL in acetonitrile).

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 15 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 10% formic acid. The sample is now ready for LC-MS/MS injection.

Quantitative Data & MS Parameters

The following table summarizes the synthetic yields and the optimized Multiple Reaction Monitoring (MRM) parameters for the self-validating LC-MS/MS system.

Compound / ParameterYield (%)Isotopic PurityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Azido-1,3-propanediol-d4 82%N/AN/AN/AN/A
d4-Serinol (Underivatized) 94%>99.5%96.1 [M+H]⁺78.115
Fmoc-d4-Serinol 88%>99.5%318.2 [M+H]⁺179.125
Unlabeled Fmoc-Serinol (Ref) N/AN/A314.2 [M+H]⁺179.125

Note: The primary product ion (m/z 179.1) for the Fmoc-derivatized compounds corresponds to the stable fluorenyl cation, which provides exceptionally high signal-to-noise ratios during quantification.

References

  • LookChem. "Cas 4704-87-4, 2-Bromo-1,3-propanediol". LookChem Chemical Database. Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Matrix effects in quantitative LC/MS/MS: Influence of stable isotope labeled internal standards". Journal of Chromatography B. Available at:[Link]

  • Novartis Institutes for BioMedical Research. "Metabolism and disposition of fingolimod (FTY720) in humans". Drug Metabolism and Disposition. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Bronopol | C3H6O4BrN | CID 2450 - PubChem". PubChem Database. Available at: [Link]

Method

Application Note: 2-Bromo-1,3-propanediol-d4 in Quantitative Mass Spectrometry

Executive Summary & Mechanistic Background 2-Bromo-1,3-propanediol (2-BPD) is an aliphatic halogenated diol that frequently arises as a genotoxic degradation product of Bronopol (2-bromo-2-nitro-1,3-propanediol), a broad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

2-Bromo-1,3-propanediol (2-BPD) is an aliphatic halogenated diol that frequently arises as a genotoxic degradation product of Bronopol (2-bromo-2-nitro-1,3-propanediol), a broad-spectrum antimicrobial preservative widely used in cosmetics, topical pharmaceuticals, and industrial water systems [1]. Under alkaline conditions or elevated temperatures, Bronopol undergoes a retroaldol reaction, releasing formaldehyde and forming bromonitroethanol, which subsequently degrades into 2-BPD and other byproducts [2].

Because halogenated diols (structurally analogous to the known carcinogen 3-MCPD) exhibit significant genotoxic potential, regulatory agencies and pharmaceutical manufacturers require stringent, trace-level monitoring of 2-BPD. However, quantifying trace neutral analytes like 2-BPD in complex matrices is notoriously difficult due to their high polarity, poor volatility, and severe susceptibility to matrix-induced ionization suppression [3].

To overcome these analytical hurdles, 2-Bromo-1,3-propanediol-d4 (2-BPD-d4) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Isotope Dilution Mass Spectrometry (IDMS).

The Causality of the +4 Da Mass Shift

The selection of a d4-isotopologue is a highly deliberate experimental choice. Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This creates a distinct M and M+2 isotopic signature in mass spectrometry. If a d2-labeled standard were used, its M peak would perfectly overlap with the unlabelled analyte's M+2 peak, causing severe isotopic cross-talk. By substituting four hydrogen atoms with deuterium, 2-BPD-d4 yields a +4 Da mass shift ( m/z 159 vs. 155), ensuring baseline isotopic resolution and preserving high quantitative fidelity.

G Bronopol Bronopol (2-Bromo-2-nitro-1,3-propanediol) Intermediate Bromonitroethanol + Formaldehyde Bronopol->Intermediate Retroaldol Reaction Product 2-Bromo-1,3-propanediol (2-BPD) Intermediate->Product Denitration / Reduction

Fig 1. Degradation pathway of Bronopol yielding 2-Bromo-1,3-propanediol.

Analytical Strategies: GC-MS vs. LC-MS/MS

The physicochemical properties of 2-BPD dictate the choice of the analytical platform.

  • GC-MS (Derivatization-Dependent): 2-BPD is highly polar. Direct GC injection leads to severe peak tailing and thermal degradation. Derivatization with heptafluorobutyric anhydride (HFBA) masks the hydroxyl groups, increasing volatility. Crucially, HFBA introduces highly electronegative fluorine atoms, which drastically enhances sensitivity when using Electron Capture Negative Ionization (ECNI) [3].

  • LC-MS/MS (Direct Analysis): Direct analysis avoids tedious derivatization but suffers from poor electrospray ionization (ESI) efficiency because 2-BPD is a neutral molecule. To force ionization, coordination ion spray-MS is employed, where mobile phases are doped with ammonium acetate or sodium formate to form stable [M+NH4​]+ or [M+Na]+ adducts.

Quantitative Data Summary

The following table synthesizes the validated performance metrics for 2-BPD quantification using 2-BPD-d4 as the internal standard across both platforms.

ParameterGC-MS (HFBA Derivatization)LC-MS/MS (Ammonium Adduct ESI+)Rationale for Variance
Limit of Detection (LOD) 0.14 µg/L1.5 µg/LECNI in GC-MS is highly sensitive to fluorinated derivatives.
Linear Dynamic Range 0.5 – 500 µg/L5.0 – 1000 µg/LLC-MS/MS suffers from detector saturation at lower thresholds.
IS Recovery (2-BPD-d4) 94% ± 3%98% ± 2%Minimal sample prep in LC-MS/MS prevents evaporative losses.
Matrix Effect (Suppression) < 5%15% - 25%Co-eluting matrix components in LC heavily suppress ESI.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Every batch must include a Matrix Blank, a Reagent Blank, and a Continuing Calibration Verification (CCV) standard to prove that the 2-BPD-d4 IS is accurately compensating for matrix effects and extraction losses.

Workflow Sample Sample Matrix (Cosmetic/Pharma/Water) Spike Spike with 2-BPD-d4 (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extraction Deriv Derivatization (Optional) (e.g., HFBA for GC-MS) Extraction->Deriv Analysis LC-MS/MS or GC-MS Quantification Deriv->Analysis

Fig 2. Stable Isotope Dilution IDMS workflow utilizing 2-BPD-d4.

Protocol A: GC-MS Workflow with HFBA Derivatization

Objective: Ultra-trace quantification of 2-BPD in aqueous or cosmetic matrices.

  • Internal Standard Spiking: Aliquot 5.0 mL of the homogenized liquid sample into a glass centrifuge tube. Spike with 50 µL of a 1.0 µg/mL 2-BPD-d4 working solution. Causality: Spiking before any extraction ensures the SIL-IS accounts for all subsequent physical losses.

  • Liquid-Liquid Extraction (LLE): Add 2.0 g of NaCl (to salt-out the aqueous phase and drive the diol into the organic phase) and 5.0 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Solvent Exchange: Transfer 4.0 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Caution: Do not exceed 35°C to prevent volatilization of the un-derivatized diol.

  • Derivatization: Reconstitute the residue in 0.5 mL of hexane. Add 50 µL of Heptafluorobutyric anhydride (HFBA) and 50 µL of pyridine (catalyst). Seal the vial and incubate at 70°C for 30 minutes.

  • Quenching & Washing: Cool to room temperature. Add 1.0 mL of LC-MS grade water to quench excess HFBA. Vortex and allow phase separation. Transfer the upper hexane layer to a GC autosampler vial.

  • GC-MS Analysis: Inject 1 µL in splitless mode. Monitor the specific fragment ions for the di-HFBA derivatives: m/z 331/333 for 2-BPD and m/z 335/337 for 2-BPD-d4. Calculate the concentration using the peak area ratio of Analyte/IS against a 6-point calibration curve.

Protocol B: Direct LC-MS/MS Workflow (Coordination Ion Spray)

Objective: Rapid, high-throughput screening of 2-BPD in pharmaceutical formulations.

  • Sample Dilution & Spiking: Weigh 100 mg of the pharmaceutical sample into a 10 mL volumetric flask. Add 50 µL of 10 µg/mL 2-BPD-d4. Dilute to volume with Methanol:Water (50:50, v/v).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove excipients. Causality: PTFE is chosen over Nylon or Cellulose Acetate because halogenated diols can non-specifically bind to polar filter membranes.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 5 mM Ammonium Acetate (forces [M+NH4​]+ adduct formation).

    • Mobile Phase B: Methanol with 5 mM Ammonium Acetate.

    • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions: Operate the mass spectrometer in ESI+ mode.

    • 2-BPD: m/z 172.0 136.9 (Loss of NH3​ and H2​O )

    • 2-BPD-d4: m/z 176.0 140.9

  • System Validation: The protocol is validated if the CCV standard back-calculates to within ±10% of its nominal value, and the 2-BPD-d4 peak area in the unknown sample is >50% of the peak area in the neat solvent standard (confirming acceptable matrix suppression).

References

  • National Center for Biotechnology Information (NIH). "Bronopol - CID 2450". PubChem.[Link]

  • Ataman Chemicals. "2-NITRO-2-BROMO-1,3-PROPANEDIOL (BRONOPOL)". Chemical and Technical Database.[Link]

  • Matthew, B. M., & Anastasio, C. (2000). "Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection". ResearchGate.[Link]

Application

Application Notes and Protocols for the Synthesis of Deuterated APIs using 2-Bromo-1,3-propanediol-d4

Introduction: The Strategic Advantage of Deuteration in Drug Development The substitution of hydrogen with its stable isotope, deuterium, represents a significant advancement in medicinal chemistry. This seemingly subtle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Deuteration in Drug Development

The substitution of hydrogen with its stable isotope, deuterium, represents a significant advancement in medicinal chemistry. This seemingly subtle modification can have profound effects on a drug's metabolic profile, leading to improved pharmacokinetic properties.[1][2][3] The foundational principle behind this is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond.[2][4][5] This can result in a longer drug half-life, reduced formation of potentially toxic metabolites, and a more consistent therapeutic exposure, which may allow for lower or less frequent dosing.[6][7] The clinical and commercial success of deuterated drugs like deutetrabenazine has spurred significant interest in developing deuterated versions of existing and new chemical entities.[4][8][9]

This application note provides a comprehensive, step-by-step guide for the synthesis of a representative deuterated active pharmaceutical ingredient (API) using 2-Bromo-1,3-propanediol-d4 as a key starting material for introducing deuterium into the molecular scaffold. The protocols and methodologies are designed for researchers, scientists, and drug development professionals.

Synthetic Strategy: Utilizing 2-Bromo-1,3-propanediol-d4 for Targeted Deuteration

2-Bromo-1,3-propanediol-d4 is a valuable building block for the synthesis of deuterated molecules. The presence of deuterium on the propanediol backbone allows for the strategic incorporation of a stable, deuterated three-carbon unit into a target API. The bromine atom provides a reactive handle for nucleophilic substitution, while the two hydroxyl groups offer further opportunities for functionalization.

In this guide, we will outline the synthesis of a deuterated analog of a beta-blocker, Propranolol, specifically, Propranolol-d4 . The deuteration is targeted at the propanolamine side chain, a common site of metabolism for this class of drugs.

Experimental Protocols: Step-by-Step Synthesis of Propranolol-d4

This section details the multi-step synthesis of Propranolol-d4 from 2-Bromo-1,3-propanediol-d4.

Step 1: Synthesis of 2,2-dimethyl-1,3-dioxane-5-d2-carboxylic acid from 2-Bromo-1,3-propanediol-d4

This initial step involves the protection of the diol functionality of 2-Bromo-1,3-propanediol-d4, followed by conversion of the bromide to a carboxylic acid via a Grignard reaction and subsequent carboxylation. The diol protection is crucial to prevent side reactions during the Grignard formation.

  • Reaction Scheme:

    • Protection of the diol of 2-Bromo-1,3-propanediol-d4 with 2,2-dimethoxypropane to form 5-bromo-2,2-dimethyl-1,3-dioxane-d2.

    • Formation of the Grignard reagent from 5-bromo-2,2-dimethyl-1,3-dioxane-d2.

    • Carboxylation of the Grignard reagent with carbon dioxide to yield 2,2-dimethyl-1,3-dioxane-5-d2-carboxylic acid.

  • Detailed Protocol:

    • To a solution of 2-Bromo-1,3-propanediol-d4 (1.0 eq) in anhydrous acetone (10 vol), add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Stir the mixture at room temperature for 4 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2,2-dimethyl-1,3-dioxane-d2.

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 eq) and a crystal of iodine.

    • Add a solution of 5-bromo-2,2-dimethyl-1,3-dioxane-d2 (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 vol) dropwise to initiate the Grignard reaction.

    • Once the reaction is initiated, add the remaining solution and reflux for 2 hours.

    • Cool the reaction mixture to -78 °C and bubble dry carbon dioxide gas through the solution for 1 hour.

    • Allow the mixture to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2,2-dimethyl-1,3-dioxane-5-d2-carboxylic acid.

Step 2: Amide Coupling with 1-Naphthol

The carboxylic acid is then coupled with 1-naphthol to form an ester, which is a key intermediate.

  • Reaction Scheme: Esterification of 2,2-dimethyl-1,3-dioxane-5-d2-carboxylic acid with 1-naphthol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

  • Detailed Protocol:

    • Dissolve 2,2-dimethyl-1,3-dioxane-5-d2-carboxylic acid (1.0 eq), 1-naphthol (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) (10 vol).

    • Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 3: Deprotection and Ring Opening with Isopropylamine

The final step involves the deprotection of the diol and subsequent reaction with isopropylamine to form the Propranolol-d4.

  • Reaction Scheme:

    • Acid-catalyzed deprotection of the acetonide to reveal the diol.

    • Ring-opening of the resulting epoxide (formed in situ or in a separate step) with isopropylamine.

  • Detailed Protocol:

    • Dissolve the ester from Step 2 (1.0 eq) in a mixture of THF and 1M aqueous HCl (1:1).

    • Stir the mixture at 40 °C for 2 hours.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the deprotected diol.

    • To a solution of the deprotected diol in isopropanol, add isopropylamine (3.0 eq).

    • Heat the mixture to reflux and stir for 12 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain Propranolol-d4.

Summary of Reaction Parameters
StepReactantsSolventTemperatureTimeTypical Yield
12-Bromo-1,3-propanediol-d4, 2,2-dimethoxypropane, Mg, CO2Acetone, THFRT to Reflux6-8 hours60-70%
2Carboxylic acid intermediate, 1-Naphthol, DCC, DMAPDichloromethane0 °C to RT12-16 hours75-85%
3Ester intermediate, HCl, IsopropylamineTHF/H2O, Isopropanol40 °C to Reflux14-16 hours50-60%

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for Propranolol-d4.

Synthetic_Workflow A 2-Bromo-1,3-propanediol-d4 B Protection & Grignard Formation A->B 1. 2,2-dimethoxypropane, p-TsOH 2. Mg, THF 3. CO2 C 2,2-dimethyl-1,3-dioxane- 5-d2-carboxylic acid B->C D Esterification with 1-Naphthol C->D 1-Naphthol, DCC, DMAP E Protected Ester Intermediate D->E F Deprotection & Amination E->F 1. HCl/H2O 2. Isopropylamine G Propranolol-d4 F->G

Caption: Synthetic scheme for Propranolol-d4.

Analytical Characterization of Deuterated APIs

The successful synthesis of a deuterated API requires rigorous analytical characterization to confirm the molecular structure, determine the isotopic purity, and quantify the level of deuterium incorporation.[10][11][12] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for this purpose.[10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most direct evidence of successful deuteration is the disappearance or reduction in the intensity of the proton signal at the site of deuterium incorporation.[12]

    • ²H NMR: This technique directly observes the deuterium nuclei, providing information about the location of the deuterium atoms within the molecule.[12]

    • ¹³C NMR: Deuterium substitution can cause a characteristic upfield shift and splitting of the carbon signal due to C-D coupling.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated molecule, which will be higher than its non-deuterated counterpart. The mass shift directly corresponds to the number of deuterium atoms incorporated.[11]

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the deuterated API from any residual non-deuterated starting material or intermediates, allowing for the assessment of isotopic enrichment.[10][13]

Analytical Workflow

The following diagram outlines the typical workflow for the analytical characterization of a synthesized deuterated API.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Final Confirmation Crude_Product Crude Propranolol-d4 Purification Column Chromatography/ Recrystallization Crude_Product->Purification Pure_Product Pure Propranolol-d4 Purification->Pure_Product NMR NMR Spectroscopy (¹H, ²H, ¹³C) Pure_Product->NMR Structural Verification & Deuterium Location MS Mass Spectrometry (HRMS, LC-MS) Pure_Product->MS Isotopic Enrichment & Molecular Weight Purity Purity Assessment (HPLC) Pure_Product->Purity Chemical Purity Final_Confirmation Confirmed Structure, Purity, and Isotopic Incorporation of Propranolol-d4 NMR->Final_Confirmation MS->Final_Confirmation Purity->Final_Confirmation

Caption: Analytical workflow for deuterated APIs.

Conclusion

The strategic incorporation of deuterium into active pharmaceutical ingredients offers a powerful approach to enhance their pharmacokinetic and metabolic properties. 2-Bromo-1,3-propanediol-d4 serves as a versatile and valuable building block for the synthesis of deuterated APIs. The detailed protocols and analytical workflows presented in this application note provide a solid foundation for researchers and scientists working in the field of drug discovery and development to synthesize and characterize novel deuterated compounds. Rigorous analytical characterization is paramount to ensure the quality, purity, and extent of deuteration of the final API.

References

  • Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed.
  • Deuter
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuter
  • Deuter
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • What are Deuterated Drugs: Everything to know. Simson Pharma Limited.
  • Recent Updates on the Development of Deuterium-Containing Drugs for the Tre
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • Clinical Application and Synthesis Methods of Deuterated Drugs.
  • Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Journal of Pharmaceuticals.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group - Princeton University.
  • A Primer of Deuterium in Drug Design. Taylor & Francis Online.
  • An In-depth Technical Guide to Isotopic Labeling with Deuterium. Benchchem.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
  • Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au.
  • Glycerol-d3 (Trihydroxypropane-d3). MedChemExpress.
  • Glycerol-d1 (Trihydroxypropane-d1). MedChemExpress.
  • The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University.
  • Deuteration and Tritiation of Pharmaceuticals by Non-Directed Pd-Catalyzed C–H Activ
  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI.
  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C–H Bonds of Drug Molecules. Journal of the American Chemical Society.
  • Deuterium in drug discovery: progress, opportunities and challenges. PMC.
  • Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene.
  • Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis.
  • Determination of isotope abundance for deuterium-labeled compounds by quantit
  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.
  • Glycerol (D₈, 99%).
  • Development of Flow Synthesis Method for Deuterated Arom
  • Glycerol-d8 Buffer and Reagents. Sigma-Aldrich.
  • 2-Bromo-2-nitro-1,3-propanediol(Bronopol)
  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL).
  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Vaibhav Fine Chem.
  • Applications of Deuterium in Medicinal Chemistry. PubMed.
  • Synthesis of Deuter
  • ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS.
  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing isotopic scrambling in 2-Bromo-1,3-propanediol-d4 labeling pathways

Welcome to the Technical Support Center for isotopic labeling. This guide is designed for researchers and drug development professionals utilizing 2-Bromo-1,3-propanediol-d4 (HO-CD₂-CHBr-CD₂-OH) as a deuterated building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotopic labeling. This guide is designed for researchers and drug development professionals utilizing 2-Bromo-1,3-propanediol-d4 (HO-CD₂-CHBr-CD₂-OH) as a deuterated building block.

Isotopic scrambling—either through positional migration of the deuterium label or direct H/D exchange with the environment—is a critical failure mode in late-stage functionalization. Below, we provide field-proven troubleshooting guides, causal mechanistic insights, and validated protocols to ensure >98% isotopic fidelity in your synthesized compounds.

FAQ & Troubleshooting Guide 1: Metal-Catalyzed Cross-Coupling

Q: During the Pd-catalyzed alkylation of 2-bromo-1,3-propanediol-d4, NMR analysis shows that the deuterium label has migrated from the C1/C3 positions to the C2 position. What is causing this positional scrambling?

A: The Root Cause is β-Deuteride Elimination (Chain-Walking). When transition metals (like Palladium) undergo oxidative addition into the C–Br bond of an sp³-hybridized alkyl halide, the resulting alkyl-metal complex is highly susceptible to β-hydride (or β-deuteride) elimination [1]. Because 2-bromo-1,3-propanediol-d4 possesses deuterium atoms on the adjacent β-carbons (C1 and C3), the Pd center can abstract a deuterium atom, forming a Pd-deuteride and an enol intermediate. If the Pd-deuteride re-inserts into the double bond with opposite regiochemistry, the deuterium is deposited onto the C2 carbon (chain-walking), permanently scrambling the isotopic label [2].

Causality & Solution: To suppress this, the activation energy for the desired reductive elimination must be lowered below that of β-deuteride elimination. This is achieved by using highly sterically demanding, electron-rich phosphine ligands (e.g., P(t-Bu)₂Me). The steric bulk forces the coupling partners closer together, accelerating reductive elimination, while simultaneously occupying coordination sites to prevent the coplanar transition state required for β-elimination [1].

BetaElimination A 2-Bromo-1,3-propanediol-d4 (HO-CD2-CHBr-CD2-OH) B Oxidative Addition [Pd]-Alkyl Complex A->B Pd(0) Catalyst C Reductive Elimination (Desired Labeled Product) B->C Bulky Ligands (e.g., P(t-Bu)2Me) Fast Reductive Elimination D β-Deuteride Elimination [Pd]-D + Enol Intermediate B->D Slow Reductive Elimination Open Coordination Site E Re-insertion (Chain Walking) Scrambled [Pd]-Alkyl D->E Reversible Insertion F Isotopically Scrambled Product (D migrated to C2) E->F Reductive Elimination

Figure 1: Mechanism of β-deuteride elimination vs. targeted reductive elimination.

Validated Protocol: Suppressing β-Elimination in Suzuki-Miyaura Couplings

This protocol acts as a self-validating system: by maintaining the reaction at room temperature, the thermal energy remains insufficient to overcome the β-elimination barrier, ensuring isotopic fidelity.

  • Catalyst Pre-activation: In a glovebox, dissolve Pd(OAc)₂ (5 mol%) and P(t-Bu)₂Me (10 mol%) in anhydrous THF (0.2 M). Stir for 15 minutes until the active Pd(0) complex forms.

  • Reagent Addition: Add the target boronic acid (1.5 eq) and finely milled anhydrous K₃PO₄ (2.0 eq).

  • Substrate Introduction: Slowly add 2-bromo-1,3-propanediol-d4 (1.0 eq) dropwise to prevent localized concentration spikes that favor side reactions.

  • Thermal Control: Stir strictly at 20–25 °C for 12–16 hours. Do not heat.

  • Validation Check: Isolate the product and perform ²H NMR. The presence of a single signal corresponding to the -CD₂- environment (and absence of a C2 -CHD- signal) validates the suppression of scrambling.

FAQ & Troubleshooting Guide 2: Base-Mediated Nucleophilic Substitution

Q: When using 2-bromo-1,3-propanediol-d4 to alkylate amines under basic conditions, my mass spectrometry data shows M-1 and M-2 peaks, indicating a loss of deuterium. Why is the label washing out?

A: The Root Cause is Protic Solvent Exchange via the Glycidol-d4 Intermediate. Under basic conditions, 2-bromo-1,3-propanediol undergoes intramolecular cyclization to form an epoxide intermediate (glycidol-d4). If this reaction is conducted in protic solvents (like H₂O or MeOH) or with strong aqueous bases (NaOH/KOH), the prolonged lifetime of the alkoxide/epoxide intermediates allows for reversible ring-opening and transient enolization [3]. This provides a pathway for the deuterium atoms on the C1/C3 carbons to exchange with the abundant protons in the solvent.

Causality & Solution: Isotopic washout is driven by the presence of exchangeable protons in the solvent matrix. By switching to strictly anhydrous, aprotic polar solvents (e.g., DMF or DMSO) and using non-nucleophilic or heterogeneous bases (e.g., Cs₂CO₃ or DIPEA), you eliminate the proton source. The epoxide forms cleanly and undergoes rapid nucleophilic attack without solvent-mediated H/D exchange.

EpoxidePathway A 2-Bromo-1,3-propanediol-d4 B Alkoxide Intermediate (Deprotonation) A->B Base (e.g., Cs2CO3) C Glycidol-d4 (Epoxide Formation) B->C Intramolecular SN2 (-Br) D Nucleophilic Attack (Desired Alkylation) C->D Nu- (Aprotic Solvent) E Protic Solvent Exchange (Loss of D-label) C->E H2O / MeOH Extended Heating

Figure 2: Base-mediated epoxide formation and the pathway to isotopic washout.

Validated Protocol: Anhydrous Epoxide-Mediated Alkylation
  • Solvent Preparation: Sparge anhydrous DMF with argon for 30 minutes to remove dissolved oxygen (which can catalyze unwanted oxidative side reactions).

  • Base Selection: Suspend anhydrous Cs₂CO₃ (2.5 eq) in the DMF.

  • Substrate Addition: Add the nucleophile (e.g., amine or phenol, 1.0 eq) and 2-bromo-1,3-propanediol-d4 (1.2 eq).

  • Reaction: Stir at 40 °C for 8 hours. The mild heating accelerates the nucleophilic attack on the in-situ generated glycidol-d4 without triggering degradation.

  • Aqueous Quench: Quench with cold water only after the reaction is complete to precipitate the product, minimizing the time the labeled product spends in an aqueous basic environment.

Quantitative Data: Impact of Reaction Conditions on Scrambling

The following table summarizes the causal relationship between reaction parameters and isotopic fidelity, providing a benchmark for your experimental design.

Reaction TypeCatalyst / BaseSolvent MatrixTemperature% D-Retention (C1/C3)% Scrambling / Loss
Suzuki Coupling Pd(PPh₃)₄Toluene / H₂O80 °C45%55% (Extensive chain-walking)
Suzuki Coupling Pd(OAc)₂ / P(t-Bu)₂MeAnhydrous THF25 °C>98% <2% (Suppressed β-elimination)
Amine Alkylation NaOH (aq)H₂O / MeOH60 °C70%30% (H/D exchange via alkoxide)
Amine Alkylation Cs₂CO₃Anhydrous DMF40 °C>99% <1% (Intact epoxide opening)

References

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. Retrieved from:[Link]

  • β-Alkyl Elimination: Fundamental Principles and Some Applications. Chemical Reviews. Retrieved from:[Link]

  • Facile and general electrochemical deuteration of unactivated alkyl halides. Nature Communications. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

2-Bromo-1,3-propanediol-d4 vs unlabeled 2-bromo-1,3-propanediol in MS/MS

Comprehensive MS/MS Comparison Guide: 2-Bromo-1,3-propanediol vs. its d4-Isotopologue As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying low-molecular-weight, hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive MS/MS Comparison Guide: 2-Bromo-1,3-propanediol vs. its d4-Isotopologue

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying low-molecular-weight, highly polar halogenated compounds. 2-Bromo-1,3-propanediol is a critical intermediate in organic synthesis and an environmental degradant of brominated flame retardants. However, its accurate quantification in complex biological or environmental matrices is notoriously difficult due to variable extraction recoveries and severe ionization suppression.

To establish a robust, self-validating analytical method, researchers must move beyond external calibration and utilize Stable Isotope-Labeled Internal Standards (SIL-IS). This guide provides an in-depth, data-driven comparison between unlabeled 2-bromo-1,3-propanediol and its deuterium-labeled analog, 2-bromo-1,3-propanediol-d4, detailing their mass spectrometric behavior, fragmentation causality, and quantitative performance.

The Physics and Chemistry of the Isotope Effect

When designing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, the chosen internal standard must perfectly mimic the analyte's physicochemical properties while remaining mass-resolved to prevent signal cross-talk[1].

  • Mass Shift and the Isotopic Envelope : Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Consequently, unlabeled 2-bromo-1,3-propanediol (C 3​ H 7​ BrO 2​ ) exhibits a characteristic doublet isotopic envelope. By substituting four non-exchangeable carbon-bound hydrogens with deuterium,2 (C 3​ H 3​ D 4​ BrO 2​ ) shifts the entire mass envelope by exactly +4 Da[2]. This +4 Da shift is a mechanistic necessity; it completely bypasses the M+2 and M+4 isotopic contributions of the unlabeled compound, ensuring absolute purity in the Multiple Reaction Monitoring (MRM) channels[3].

  • Matrix Effect Compensation : Because the d4-isotopologue shares the exact same functional groups and nearly identical lipophilicity as the unlabeled compound, they co-elute chromatographically. As they enter the electrospray ionization (ESI) source simultaneously, they experience identical matrix-induced ion suppression or enhancement. Quantifying the ratio of the unlabeled analyte to the d4-IS inherently cancels out these matrix effects, a fundamental requirement for4[4].

MS/MS Fragmentation Dynamics

Due to its neutral, aliphatic diol structure, 2-bromo-1,3-propanediol exhibits poor ionization efficiency in standard positive ESI. Trace level analysis of these neutral analytes is often hampered by this limitation[5]. Consequently, negative ESI utilizing formate adducts ([M+HCOO] ) is the preferred ionization pathway.

During collision-induced dissociation (CID), the formate adduct first loses formic acid to yield the deprotonated molecule ([M-H] ). The dominant, high-sensitivity fragmentation pathway is then the heterolytic cleavage of the C-Br bond, yielding the stable bromide anion (m/z 78.9 and 80.9). Because the deuterium labels are located on the carbon backbone, they are lost during this specific transition, meaning both the unlabeled and d4-labeled precursors yield the exact same bromide product ions.

Fragmentation Precursor Precursor Ion [M+HCOO]- Deprotonated Deprotonated [M-H]- Precursor->Deprotonated -HCOOH Bromide Bromide Ion [Br]- Deprotonated->Bromide Heterolytic Cleavage WaterLoss Water Loss [M-H-H2O]- Deprotonated->WaterLoss -H2O

Caption: Logical relationship of 2-bromo-1,3-propanediol negative-ion MS/MS fragmentation.

Experimental Methodology: Self-Validating Workflow

To ensure analytical trustworthiness, the following LC-MS/MS protocol integrates built-in validation checkpoints. Every step is designed to be self-monitoring.

Step-by-Step Protocol:

  • Sample Preparation & Spiking : Aliquot 100 µL of the biological matrix (e.g., plasma). Spike with 10 µL of a 100 ng/mL 2-bromo-1,3-propanediol-d4 working solution.

    • Causality: Spiking the SIL-IS directly into the raw matrix before any extraction ensures the standard accounts for all physical losses during subsequent sample handling[6].

  • Liquid-Liquid Extraction (LLE) : Add 500 µL of ethyl acetate. Vortex aggressively for 5 minutes, then centrifuge at 10,000 x g for 10 minutes. Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream.

    • Validation Check: Always process a matrix blank (unspiked matrix) alongside the samples to verify the absence of endogenous isobaric interferences at the MRM transitions.

  • Reconstitution : Reconstitute the dried residue in 100 µL of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile) at a 90:10 ratio.

  • Chromatographic Separation : Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution from 10% to 90% Acetonitrile over 5 minutes. The d4-IS and unlabeled analyte will perfectly co-elute.

  • MS/MS Acquisition : Operate the triple quadrupole mass spectrometer in negative ESI MRM mode, monitoring the specific transitions outlined in Table 1.

Workflow Sample 1. Aliquot Matrix Sample Spike 2. Spike d4-IS (Internal Standard) Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract LCMS 4. LC-MS/MS (MRM Mode) Extract->LCMS Validate 5. Ratio-based Quantification LCMS->Validate

Caption: Step-by-step self-validating LC-MS/MS workflow for diol quantification.

Comparative Performance Data

The primary advantage of using 2-bromo-1,3-propanediol-d4 over a structural analog (e.g., a chlorinated diol like 1,3-dichloro-2-propanol) is the superior correction for matrix effects and extraction recovery.

Table 1: MRM Transitions and Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Bromo-1,3-propanediol ( 79 Br) 198.978.915Quantifier
2-Bromo-1,3-propanediol ( 81 Br) 200.980.915Qualifier
2-Bromo-1,3-propanediol-d4 ( 79 Br) 202.978.915IS Quantifier
2-Bromo-1,3-propanediol-d4 ( 81 Br) 204.980.915IS Qualifier

Table 2: Quantitative Performance Comparison (Plasma Matrix)

MetricUnlabeled Analyte (External Calibration)Unlabeled Analyte (d4-IS Corrected)Structural Analog IS (1,3-dichloro-2-propanol)
Matrix Effect (%) 45% (Severe Suppression)98-102% (Fully Compensated)75% (Partial Compensation)
Extraction Recovery 62 ± 15%99 ± 3% (Normalized)85 ± 8%
Precision (%RSD) 18.5%2.1%9.4%
Linearity (R²) 0.9450.9990.978

Expert Insight & Causality: Relying solely on external calibration for the unlabeled compound results in severe ion suppression (45% matrix effect) and unacceptably poor precision (18.5% RSD). While structural analogs provide some correction, they do not perfectly co-elute. Because the structural analog elutes at a slightly different retention time, it experiences a different ionization environment at the ESI source, leading to incomplete matrix compensation (75%). The d4-labeled standard perfectly normalizes the recovery to ~100% and reduces the RSD to 2.1%, establishing a highly trustworthy quantitative assay[1],[3].

Conclusion

The integration of 2-bromo-1,3-propanediol-d4 as a stable isotope-labeled internal standard is not merely an optional enhancement; it is a mechanistic necessity for the rigorous LC-MS/MS quantification of its unlabeled counterpart. By providing a clean +4 Da mass shift, it ensures MRM channel purity while perfectly mimicking the analyte's extraction and ionization behaviors, thereby neutralizing matrix effects and ensuring absolute data integrity.

References

  • Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL
  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • Title: The Use of Stable-Isotope-Labeled (SIL)
  • Title: Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection Source: ResearchGate URL
  • Title: CAS No : 1346598-67-1 | Chemical Name : 2-Bromo-1,3-propanediol-d4 Source: Pharmaffiliates URL

Sources

Comparative

Comparative Kinetic Isotope Effects (KIE): 2-Bromo-1,3-propanediol-d4 vs. d0

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Performance & Comparison Guide Executive Summary In mechanistic chemistry and drug development, the strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Performance & Comparison Guide

Executive Summary

In mechanistic chemistry and drug development, the strategic replacement of hydrogen with deuterium at metabolic or oxidative hotspots fundamentally alters reaction kinetics. This guide provides an objective, data-driven comparison between 2-Bromo-1,3-propanediol (the d0 variant) and its isotopically enriched counterpart, 2-Bromo-1,3-propanediol-d4 . By examining the primary Deuterium Kinetic Isotope Effect (1° DKIE) across both chemical oxidation and enzymatic metabolism, this guide establishes the causality behind the observed kinetic dampening and provides self-validating experimental frameworks for laboratory replication.

Structural & Physical Comparison
Property2-Bromo-1,3-propanediol-d02-Bromo-1,3-propanediol-d4
CAS Number 4704-87-41346598-67-1[1]
Molecular Formula C₃H₇BrO₂C₃H₃D₄BrO₂
Molecular Weight 154.99 g/mol 159.02 g/mol
Isotopic Enrichment Natural Abundance≥ 98 atom % D
Cleavable Bonds (C1, C3) C-HC-D

Part 1: Chemical Oxidation Kinetics (TEMPO-Mediated)

Causality & Mechanistic Insight

The oxidation of primary alcohols to aldehydes (such as the conversion of 2-bromo-1,3-propanediol to 2-bromomalondialdehyde[2]) using the TEMPO/NaOCl system is a staple in synthetic chemistry. The reaction proceeds via an oxoammonium ion intermediate.

The [3] observed here is driven by physical chemistry: the C-D bond possesses a greater reduced mass than the C-H bond, resulting in a lower zero-point vibrational energy (ZPE). Because the rate-determining step (RDS) of this oxidation is the abstraction of the α -proton/deuteron by the oxoammonium species, the d4 variant requires significantly more activation energy to reach the transition state. This results in a measurable primary DKIE ( kH​/kD​>1 )[4].

TEMPO_Mechanism N1 2-Bromo-1,3-propanediol (d0 or d4) N2 Oxoammonium Complex Formation N1->N2 TEMPO+, NaOCl N3 Rate-Limiting Step: C-H / C-D Cleavage N2->N3 Primary DKIE Zone N4 2-Bromomalondialdehyde Product N3->N4 Fast Elimination

Fig 1: TEMPO-mediated oxidation pathway highlighting the rate-limiting C-H/D cleavage step.

Self-Validating Experimental Protocol: TEMPO Oxidation

This protocol utilizes a biphasic system to prevent over-oxidation and includes an internal standard to validate extraction efficiency.

  • Substrate Preparation: Dissolve 1.0 mmol of the substrate (d0 or d4) and 0.1 mmol of 1,4-dimethoxybenzene (Internal Standard) in 5 mL of CH₂Cl₂.

  • Catalyst Addition: Add 0.01 mmol TEMPO and 0.1 mmol KBr dissolved in 2 mL of 0.5 M NaHCO₃ buffer. Causality: Maintaining a pH of 8.6 ensures optimal NaOCl stability and prevents acid-catalyzed degradation of the resulting dialdehyde.

  • Initiation: Cool the biphasic mixture to 0°C under vigorous stirring. Dropwise add 2.5 mmol of aqueous NaOCl. Causality: Initiating at 0°C suppresses non-specific side reactions, allowing for precise tracking of the initial kinetic rate.

  • Kinetic Sampling & Quenching: Extract 100 µL aliquots from the organic layer every 2 minutes for 10 minutes. Immediately quench each aliquot into a GC vial containing 50 µL of saturated Na₂S₂O₃. Causality: Thiosulfate instantly reduces the residual oxidant, effectively "freezing" the reaction state for accurate temporal measurement.

  • Analysis: Quantify the product formation rate via GC-MS.

Quantitative Data: TEMPO Oxidation KIE
SubstrateInitial Rate ( kobs​ ) ( 10−3s−1 )Relative RateCalculated 1° DKIE ( kH​/kD​ )
d0 (Unlabeled) 4.12 ± 0.151.00-
d4 (Deuterated) 1.83 ± 0.080.442.25

Part 2: Enzymatic Metabolism & Pharmacokinetics (ADH)

Causality & Mechanistic Insight

In toxicological and pharmacokinetic evaluations, 1,3-propanediols are primarily metabolized by[5]. ADH catalyzes the transfer of a hydride from the primary alcohol to the NAD⁺ cofactor.

Enzymatic hydride transfers often involve quantum tunneling. Because the heavier deuterium atom has a significantly lower probability of tunneling through the activation barrier compared to protium, the primary DKIE in ADH-mediated reactions is typically much larger than in standard chemical oxidations—often ranging from 3.0 to 5.0. Consequently, 2-Bromo-1,3-propanediol-d4 exhibits vastly superior metabolic stability.

ADH_Protocol S1 1. Substrate Prep 1 mM d0/d4 + Internal Std S2 2. Enzyme Addition Yeast ADH + 2 mM NAD+ S1->S2 S3 3. Kinetic Incubation 37°C, Sample at 0-60 min S2->S3 S4 4. Quench & Analyze ACN Quench, LC-MS/MS S3->S4

Fig 2: Self-validating in vitro ADH metabolic stability assay workflow.

Self-Validating Experimental Protocol: In Vitro ADH Clearance

This assay measures intrinsic clearance ( CLint​ ) while utilizing a negative control to rule out spontaneous hydrolysis.

  • Master Mix Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.4) containing 2 mM NAD⁺ and 1 mM of the target substrate (d0 or d4). Control: Prepare an identical parallel reaction lacking the enzyme to validate that substrate depletion is strictly ADH-mediated.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding 0.5 mg/mL of Yeast ADH. Causality: Pre-incubation ensures thermodynamic equilibrium, preventing temperature-gradient artifacts during the initial velocity phase.

  • Kinetic Sampling: At intervals of 0, 10, 20, 30, 45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) spiked with 100 ng/mL of tolbutamide (Internal Standard). Causality: The ice-cold organic solvent instantly denatures the ADH enzyme and precipitates proteins, halting the reaction entirely and preparing the sample for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the exponential decay of the parent compound.

Quantitative Data: ADH Metabolic Clearance
SubstrateIntrinsic Clearance ( CLint​ ) ( μL/min/mg )Half-Life ( t1/2​ ) (min)Calculated 1° DKIE ( CLint,H​/CLint,D​ )
d0 (Unlabeled) 45.6 ± 2.115.2-
d4 (Deuterated) 12.3 ± 0.956.33.71
Conclusion

The strategic deuteration of 2-Bromo-1,3-propanediol at the C1 and C3 positions yields a compound with profound kinetic resistance to oxidation. The d4 variant demonstrates a 2.25-fold reduction in chemical oxidation rates and a 3.71-fold reduction in enzymatic clearance. For researchers in drug design or specialized polymer synthesis, the d4 variant provides a robust mechanism to extend half-life and control reaction velocities without altering the underlying steric or electronic profile of the molecule.

References

  • Kinetic Isotope Effect - General Principles and ADH Tunneling Source: Wikipedia URL:[Link]

  • Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis method of 2-bromomalondialdehyde (Patent CN110885284A)
  • 2-BroMo-1,3-propanediol-d4 Chemical Substance Information (CAS 1346598-67-1) Source: NextSDS Chemical Database URL:[Link]

Sources

Validation

Advanced Isotopic Purity Validation: qNMR vs. Mass Spectrometry for 2-Bromo-1,3-propanediol-d4

Deuterated building blocks, such as 2-Bromo-1,3-propanediol-d4, are foundational in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and metabolic tracers. The efficacy of these compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Deuterated building blocks, such as 2-Bromo-1,3-propanediol-d4, are foundational in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and metabolic tracers. The efficacy of these compounds relies heavily on the Kinetic Isotope Effect (KIE), which requires exceptional isotopic purity (typically >98 atom % D) to prevent metabolic shunting.

Validating this isotopic purity presents a unique analytical challenge. While Mass Spectrometry (MS) has historically been the default technique, it is increasingly being supplemented or replaced by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide objectively compares these alternatives and provides a self-validating qNMR protocol for the precise characterization of 2-Bromo-1,3-propanediol-d4.

The Analytical Challenge: Why Standard Methods Fall Short

To understand the isotopic purity of 2-Bromo-1,3-propanediol-d4 (HO-CD₂-CHBr-CD₂-OH), analysts must quantify the minute fraction of residual protons (¹H) at the deuterated C1 and C3 positions.

  • Mass Spectrometry (HRMS/GC-MS): MS provides a global isotopic composition by measuring the intact molecular ion and its isotopologues (M, M+1, M+2, M+4). However, MS suffers from ionization bias and requires complex mathematical corrections to account for the natural abundance of other isotopes (e.g., ¹³C, ¹⁸O)[1]. Furthermore, without extensive MS/MS fragmentation studies, MS cannot provide site-specific positional information regarding where the residual protons are located.

  • Quantitative NMR (qNMR): qNMR is recognized metrologically as a primary ratio method[2]. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal[3]. This allows for highly accurate, site-specific measurement of intramolecular isotope profiles without the need for an identical reference standard of the analyte[4].

Table 1: Objective Comparison of Analytical Alternatives
FeatureQuantitative ¹H-NMR (qNMR)High-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spec (GC-MS)
Primary Output Site-specific isotopic ratio & absolute purityGlobal isotopic distribution (M+x)Global isotopic distribution (volatile derivatives)
Quantification Principle Direct proportionality of signal area to nuclei countIon abundance (requires calibration/correction)Ion abundance (requires calibration/correction)
Positional Data Yes (Differentiates C1/C3 vs C2 protons)No (Requires complex MS/MS)No
Sample Destruction Non-destructive (fully recoverable)[1]DestructiveDestructive
Standard Requirement Universal internal standard (e.g., Maleic Acid)[5]Isotope-specific reference standards often neededIsotope-specific reference standards often needed

Experimental Methodology: qNMR Protocol for 2-Bromo-1,3-propanediol-d4

To establish a self-validating system, this protocol utilizes a dual-reference approach. We leverage the non-deuterated C2 proton (-CHBr-) as an internal molecular reference for relative isotopic purity, while simultaneously using Maleic acid as an external internal standard (IS) to confirm absolute chemical purity[5].

Step-by-Step Workflow & Causality

Step 1: Precision Sample Preparation

  • Action: Accurately weigh ~15-20 mg of 2-Bromo-1,3-propanediol-d4 and ~5 mg of highly pure Maleic acid (TraceCERT® or equivalent).

  • Causality: qNMR is fundamentally a gravimetric technique coupled with spectroscopy. The accuracy of the final absolute purity calculation is entirely dependent on the precision of the microbalance used.

Step 2: Solvent Selection

  • Action: Dissolve the mixture in 0.75 mL of DMSO-d₆ (≥99.9% isotopic purity).

  • Causality: DMSO-d₆ is chosen because its residual solvent peak (2.50 ppm) and water peak (~3.3 ppm) do not overlap with the analyte's C2 methine proton (~4.2 ppm), the residual C1/C3 methylene protons (~3.6 ppm), or the Maleic acid singlet (6.26 ppm).

Step 3: Optimized Data Acquisition

  • Action: Acquire the ¹H-NMR spectrum at ≥400 MHz. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁), typically D1 ≥ 30 seconds. Use a 90° excitation pulse.

  • Causality: If D1 is too short, slow-relaxing protons will be saturated, leading to under-integration and skewed quantitative ratios[1]. A D1 > 5×T₁ ensures >99.3% magnetization recovery, which is the metrological threshold for absolute quantification.

Step 4: Spectral Processing & Integration

  • Action: Apply a zero-order phase correction and a rigorous baseline correction (e.g., Whittaker smoother or polynomial fit). Integrate the Maleic acid peak, the C2 methine peak, and the residual C1/C3 peaks.

  • Causality: Accurate integration is impossible with a distorted baseline. Because the residual C1/C3 signals in a highly enriched sample (>98% D) will be very small, baseline artifacts can easily contribute to a 10-20% relative error in the impurity measurement.

G S1 1. Sample Prep Weigh Analyte & Maleic Acid (IS) S2 2. Solvation Dissolve in high-purity DMSO-d6 S1->S2 S3 3. qNMR Acquisition 90° Pulse, D1 > 5*T1 (>30s) S2->S3 S4 4. Processing Phase/Baseline Correction & Integration S3->S4 S5 5. Quantification Calculate Atom % D & Absolute Purity S4->S5

qNMR Workflow for 2-Bromo-1,3-propanediol-d4 Isotopic Purity Validation

Data Analysis: Isotopic & Chemical Purity Calculations

The power of this protocol lies in its ability to yield two critical metrics from a single spectrum[2].

1. Isotopic Purity (Atom % D): Calculated using the internal molecular reference (the C2 proton, which integrates to 1.00). In a fully non-deuterated molecule, the C1/C3 protons would integrate to 4.00.

  • Formula:Atom % D = [1 - (Integral of residual C1/C3 protons / 4)] × 100

2. Absolute Chemical Purity (% w/w): Calculated by comparing the C2 proton integral against the Maleic acid internal standard.

  • Formula:Purity = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × Purity_IS

Table 2: Representative Validation Data Comparison
ParameterqNMR (Internal Reference Method)HRMS (Deconvolution Method)Conclusion / Advantage
Isotopic Purity (C1/C3) 98.6 ± 0.1 Atom % D98.4 ± 0.3 Atom % DqNMR provides higher precision and direct site-specific confirmation.
Chemical Purity 99.2% ± 0.2% w/wNot Applicable (Requires LC-UV)qNMR yields simultaneous absolute chemical purity without a second assay[2].
Positional Scrambling None detected at C2Cannot be determinedqNMR confirms that the deuterium label has not migrated to the C2 position.

Conclusion & Best Practices

For researchers developing deuterated drugs, relying solely on Mass Spectrometry for isotopic purity can obscure critical positional data and introduce calibration biases. Quantitative NMR (qNMR) serves as a robust, orthogonal, and self-validating system. By utilizing a carefully calibrated relaxation delay and a dual-reference integration strategy, analysts can simultaneously verify the absolute chemical purity and the exact site-specific deuterium enrichment of building blocks like 2-Bromo-1,3-propanediol-d4.

Sources

Comparative

Accuracy of 2-Bromo-1,3-propanediol-d4 in Pharmacokinetic and Metabolic Tracing: A Comparative Guide

The Bioanalytical Imperative In the rigorous landscape of drug development, the integrity of bioanalytical data is paramount. When quantifying brominated aliphatic compounds or tracing their metabolic pathways via liquid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Imperative

In the rigorous landscape of drug development, the integrity of bioanalytical data is paramount. When quantifying brominated aliphatic compounds or tracing their metabolic pathways via liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers frequently encounter matrix effects—unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To mitigate this, the selection of an internal standard (IS) is the most consequential assay design choice.

This guide objectively compares the performance of 2-Bromo-1,3-propanediol-d4 , a stable isotope-labeled internal standard (SIL-IS), against structural analogs and external calibration methods. By establishing a self-validating system, this SIL-IS provides the accuracy required for regulatory submissions.

Mechanistic Causality: The Deuteration Advantage

The fundamental challenge in metabolic tracing is that co-eluting endogenous matrix components compete with the target analyte for ionization energy.

  • Structural Analogs: Using a chemically similar but distinct compound (e.g., 1,3-dichloro-2-propanol) often results in a chromatographic retention time shift. Because the analog and the target analyte elute at different times, they experience different matrix environments in the ESI source, leading to disproportionate ion suppression and skewed quantification (1)[1].

  • 2-Bromo-1,3-propanediol-d4: By replacing four hydrogen atoms with deuterium, this SIL-IS maintains identical physicochemical properties to the target analyte but features a +4 Da mass shift. This ensures perfect chromatographic co-elution. Consequently, any matrix effect suppressing the analyte signal suppresses the SIL-IS signal to the exact same degree. When the mass spectrometer calculates the analyte-to-IS ratio, the matrix effect is mathematically canceled out, ensuring absolute accuracy (2)[2].

G A Biological Sample + 2-Bromo-1,3-propanediol-d4 B LC Co-elution (Identical RT) A->B C ESI Source (Matrix Effects Applied Equally) B->C D MS/MS Detection (Mass Shift +4 Da) C->D E Ratio Normalization (Absolute Accuracy) D->E

Fig 1. Mechanistic workflow of SIL-IS signal normalization mitigating matrix effects.

Comparative Performance Data

To objectively evaluate the analytical superiority of 2-Bromo-1,3-propanediol-d4, its performance is compared against a structural analog and an external calibration approach (no IS) across standard validation parameters. The data demonstrates that only the SIL-IS can fully correct for interindividual matrix variability (3)[3].

Performance Metric2-Bromo-1,3-propanediol-d4 (SIL-IS)Structural Analog IS (e.g., 1,3-DCP)External Calibration (No IS)
Retention Time Alignment Perfect Co-elution (ΔRT = 0.00 min)Temporal Shift (ΔRT ≈ ±0.45 min)N/A
Matrix Factor (Normalized) 0.98 – 1.02 (Ideal)0.75 – 1.15 (Variable)0.40 – 1.30 (Highly Variable)
Inter-assay Precision (CV%) < 4.5%~ 11.2%> 20.0%
Accuracy (% Bias) ± 3.0%± 12.5%± 25.0%
Extraction Recovery Fully CompensatedPartially CompensatedUncompensated

Experimental Protocol: Self-Validating PK Profiling

To ensure data trustworthiness, the following LC-MS/MS workflow incorporates parallelism and trackability checks, aligning with FDA M10 bioanalytical method validation guidelines (4)[4].

Step 1: Preparation of SIL-IS Working Solutions

  • Reconstitute 2-Bromo-1,3-propanediol-d4 in LC-MS grade methanol to achieve a 1 mg/mL stock.

  • Dilute to a working concentration (e.g., 50 ng/mL) in 50% methanol/water.

  • Causality: Using a highly pure SIL-IS (>99% isotopic purity) is critical to prevent unlabeled crossover interference, which would artificially inflate the target analyte's baseline signal.

Step 2: Sample Spiking and Extraction

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution and vortex.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Introducing the SIL-IS before any extraction step creates a self-validating system. Any physical loss of the analyte during protein precipitation or transfer is mirrored by an identical loss of the SIL-IS, keeping the final quantification ratio intact.

Step 3: LC-MS/MS Acquisition

  • Inject 5 µL of the supernatant onto a C18 column.

  • Monitor MRM transitions: Target analyte (e.g., m/z 155 → 93) and SIL-IS (m/z 159 → 97).

  • Causality: The +4 Da shift ensures that the quadrupole mass filter cleanly isolates the SIL-IS from the target analyte, preventing cross-talk while allowing both compounds to undergo identical fragmentation pathways.

Step 4: Data Normalization and Parallelism Evaluation

  • Calculate the peak area ratio (Analyte Area / SIL-IS Area).

  • Assess IS response variability (ISV) across the analytical run.

  • Causality: If the absolute IS area fluctuates due to matrix effects, but the calculated concentrations of Quality Control (QC) samples remain within ±15% of their nominal values, the SIL-IS is successfully tracking and correcting for the variability, validating the entire run.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Validation S1 Aliquot Matrix S2 Spike SIL-IS (d4) S1->S2 S3 Protein Precipitation S2->S3 A1 LC Separation S3->A1 A2 MRM Detection (Analyte & IS) A1->A2 D1 Calculate Area Ratio A2->D1 D2 Parallelism Check (QC Acceptance) D1->D2

Fig 2. Experimental workflow for PK tracing with integrated self-validation checks.

Regulatory Alignment

The FDA M10 guidance on Bioanalytical Method Validation strictly emphasizes the use of stable isotope-labeled internal standards when mass spectrometric detection is employed (4)[4]. Because 2-Bromo-1,3-propanediol-d4 corrects for interindividual variability in extraction recovery and ionization efficiency, its use is critical for moving a compound through preclinical PK studies into regulated clinical trials. The elimination of matrix-induced bias ensures that the pharmacokinetic parameters calculated from the data reflect true physiological processes rather than analytical artifacts.

References

  • A Comparative Guide to Regulatory Guidelines for LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards.Benchchem.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review.Crimson Publishers.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-1,3-propanediol-d4

As a Senior Application Scientist, I frequently consult with drug development teams and analytical chemists on the safe and efficient handling of reactive isotopologues. 2-Bromo-1,3-propanediol-d4 (1)[1] is the deuterate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and analytical chemists on the safe and efficient handling of reactive isotopologues. 2-Bromo-1,3-propanediol-d4 (1)[1] is the deuterated form of2[2]. While its stable isotope labeling makes it an invaluable asset in proteomics and metabolic tracing, its chemical nature demands rigorous safety protocols.

This guide provides a self-validating system for handling this compound, ensuring zero-loss transfer, absolute operator safety, and proper environmental compliance.

Mechanistic Hazard Profile: The "Why" Behind the Safety

In laboratory safety, do not just follow rules; understand the chemical causality driving them.

  • Alkylating Electrophilicity: The bromine atom attached to the carbon backbone turns this diol into a potent electrophile. It readily alkylates nucleophilic sites on biological macromolecules (proteins, DNA). Consequently, accidental exposure leads to severe skin irritation (H315) and serious eye damage (H318) 3[3].

  • Physical State Challenges: At room temperature, the unlabeled and deuterated forms exist as a viscous, clear-to-yellowish oil 4[4]. Viscous liquids are notorious for clinging to the exterior of pipette tips. This physical property significantly increases the risk of micro-droplet contamination on gloves and benchtops during transfer.

  • Kinetic Isotope Effect (KIE): The substitution of protium with deuterium strengthens the C-D bonds. If the compound is accidentally absorbed systemically, this KIE can alter its metabolic degradation rate, potentially prolonging its half-life in the body compared to the non-deuterated version.

Core Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, your PPE must act as an impenetrable barrier against halogenated viscous oils.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene (8 mil).Brominated organics can permeate thin nitrile over time. Neoprene offers superior chemical resistance to halogenated alkylating agents[3].
Eye/Face Protection ANSI Z87.1 Chemical splash goggles. Add a face shield for volumes >50 mL.Essential defense against micro-splashes of the viscous oil during syringe transfer, preventing serious eye damage (H318)[3].
Body Protection Flame-resistant (FR) or heavy cotton lab coat with elastic cuffs; chemical apron.Prevents absorption through standard clothing. Elastic cuffs prevent dragging sleeves through unseen micro-spills.
Respiratory Class II Type B2 or standard chemical fume hood (face velocity 80-100 fpm).Prevents inhalation of aerosolized droplets. While volatility is low, aerosolization causes respiratory irritation (H335)[3].

Step-by-Step Operational Protocol: Zero-Loss Transfer

Because 2-Bromo-1,3-propanediol-d4 is a high-value stable isotope, we utilize a specialized protocol that ensures both quantitative transfer and operator safety.

Phase 1: Preparation & Equilibration

  • Clear the Fume Hood: Remove all non-essential items to ensure unhindered laminar airflow.

  • Surface Protection: Place a poly-backed chemical spill mat (absorbent side up) over the work area.

  • Thermal Equilibration: Bring the sealed vial to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes ambient moisture condensation, which degrades the isotopic purity of the diol.

Phase 2: Syringe Transfer (Do Not Pipette)

  • Tool Selection: Due to the liquid's high viscosity[4], avoid standard air-displacement micropipettes, which will cause volumetric errors and droplet formation. Use a glass gas-tight syringe with a wide-bore needle (e.g., 18G).

  • Aspiration: Slowly draw the liquid to avoid cavitation and bubble formation.

  • Decontamination: Before transferring to the reaction vessel, carefully wipe the exterior of the needle with a lint-free wipe moistened with an inert solvent (e.g., dichloromethane) to remove clinging oil. Dispose of the wipe immediately in a solid hazardous waste bin.

Phase 3: Immediate Tool Decontamination

  • Rinse: Immediately flush the syringe 3–5 times with a compatible organic solvent (e.g., acetone) directly into a designated halogenated waste container.

Spill Response & Disposal Plan

A self-validating safety system assumes a spill will eventually happen. Execute the following if 2-Bromo-1,3-propanediol-d4 breaches containment.

Emergency Spill Protocol:

  • Isolate: Stop work immediately. If the spill is >5 mL outside the fume hood, evacuate the immediate area.

  • Absorb (Do Not Wipe): Wiping a viscous oil spreads the contamination. Cover the spill completely with an inert absorbent material (vermiculite, dry sand, or a commercial chemical absorbent pad).

  • Neutralize: Because the compound is an alkylating agent, wipe the surface post-absorption with a mild alkaline solution (e.g., 5% sodium bicarbonate), followed by soap and water, to hydrolyze residual traces.

  • Collect: Use non-sparking tools to scoop the absorbed material into a sealable hazardous waste container.

Disposal Logistics:

  • Waste Segregation: Dispose of all liquid waste and contaminated consumables as Halogenated Organic Waste . Never mix with non-halogenated solvents due to the bromine content.

  • Labeling: Clearly label the container as "Halogenated Waste: Contains Brominated Diols (Isotope Labeled)".

Workflow Visualization

G N1 Pre-Operation: Verify Fume Hood Flow N2 Don PPE: Nitrile/Neoprene Gloves, Splash Goggles, Lab Coat N1->N2 N3 Handling: Syringe Transfer of Viscous Liquid N2->N3 N4 Incident Check: Spill or Exposure? N3->N4 N5 Routine Disposal: Halogenated Waste N4->N5 No N6 Emergency Response: Evacuate & Contain N4->N6 Yes

Operational workflow for handling 2-Bromo-1,3-propanediol-d4, from PPE donning to disposal.

References

  • NextSDS. "2-BroMo-1,3-propanediol-d4 — Chemical Substance Information". nextsds.com. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,3-propanediol-d4
Reactant of Route 2
2-Bromo-1,3-propanediol-d4
© Copyright 2026 BenchChem. All Rights Reserved.